Product packaging for ALPHA-CAROTENE(Cat. No.:CAS No. 432-70-2)

ALPHA-CAROTENE

Cat. No.: B124476
CAS No.: 432-70-2
M. Wt: 536.9 g/mol
InChI Key: ANVAOWXLWRTKGA-JLTXGRSLSA-N
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Description

Significance of Alpha-Carotene (B108777) within the Carotenoid Family

The carotenoid family comprises a large group of pigments, broadly classified into two main subgroups: carotenes (which are hydrocarbons) and xanthophylls (which contain oxygen). encyclopedia.com this compound is a prominent member of the carotene subgroup, second only to beta-carotene (B85742) in terms of prevalence in many food sources. atamanchemicals.com Its significance lies in its dual role as both an antioxidant and a provitamin A. herbs2000.com As an antioxidant, this compound helps to neutralize harmful free radicals in the body, which can cause oxidative damage to cells, proteins, and DNA. herbs2000.comsciencedaily.com This antioxidant capacity is believed to contribute to the reduced risk of chronic diseases observed with high fruit and vegetable intake. fondation-louisbonduelle.orgsciencedaily.com Some research suggests that this compound may be a more potent antioxidant than beta-carotene in certain contexts, such as inhibiting the growth of specific cancer cells in laboratory settings. fondation-louisbonduelle.orgsciencedaily.com

Overview of Provitamin A Activity of this compound

Provitamin A carotenoids are compounds that the human body can convert into vitamin A (retinol). nih.gov this compound is considered a provitamin A carotenoid, alongside beta-carotene and beta-cryptoxanthin. oregonstate.edu The conversion of these carotenoids to vitamin A primarily occurs in the small intestine. wikipedia.org However, the efficiency of this conversion varies among different carotenoids. Due to its molecular structure, which contains only one β-ionone ring, a single molecule of this compound can yield only one molecule of retinol. wikipedia.orgencyclopedia.com In contrast, beta-carotene, with its two β-ionone rings, can theoretically be cleaved to produce two molecules of retinol. atamanchemicals.com

This difference in structure leads to a lower vitamin A activity for this compound compared to beta-carotene. atamanchemicals.com The bioconversion factor for dietary this compound to retinol is estimated to be 24:1 by weight, meaning that 24 micrograms of dietary this compound are required to produce 1 microgram of retinol. nih.gov For dietary beta-carotene, this ratio is 12:1. nih.gov

To standardize the measurement of vitamin A activity from different sources, the unit of Retinol Activity Equivalents (RAE) is used. The table below illustrates the RAE conversion for this compound in comparison to other vitamin A sources.

CompoundAmount Equivalent to 1 mcg RAE
Retinol1 mcg
Supplemental Beta-Carotene2 mcg
Dietary Beta-Carotene12 mcg
Dietary this compound 24 mcg
Dietary Beta-Cryptoxanthin24 mcg

Data sourced from the National Institutes of Health Office of Dietary Supplements nih.gov

Current Research Landscape and Emerging Themes in this compound Studies

Current research on this compound continues to explore its biological activities and potential health benefits beyond its role as a vitamin A precursor. A significant area of investigation is its association with a reduced risk of mortality from various chronic diseases. A notable study published in the Archives of Internal Medicine found that higher blood concentrations of this compound were inversely associated with the risk of death from all causes, including cardiovascular disease and cancer. atamanchemicals.comsciencedaily.com

Emerging research themes also focus on the potential neuroprotective effects of this compound. Studies have suggested a positive correlation between higher plasma levels of this compound and better cognitive function, particularly in older adults at risk for cognitive decline. researchgate.netnutraceuticalbusinessreview.comnih.gov Researchers are investigating the mechanisms behind this association, with the antioxidant and anti-inflammatory properties of this compound being of particular interest. nutraceuticalbusinessreview.com

Furthermore, there is ongoing research into the factors that influence the bioavailability and bioconversion of this compound from different food sources. nih.gov The food matrix, processing methods, and the presence of dietary fats can all impact how well this compound is absorbed and converted to vitamin A in the body. nih.gov Understanding these factors is crucial for optimizing the nutritional benefits derived from this compound-rich foods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56 B124476 ALPHA-CAROTENE CAS No. 432-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAOWXLWRTKGA-JLTXGRSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893712
Record name beta,​epsilon-​Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-70-2
Record name α-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta,​epsilon-​Carotene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Alpha Carotene Biosynthesis Pathways

Enzymatic Conversion Steps from Lycopene (B16060) to Alpha-Carotene (B108777)

The conversion of the linear lycopene molecule into the bicyclic this compound requires the coordinated action of two distinct enzymes: lycopene beta-cyclase (LCYB) and lycopene epsilon-cyclase (LCYE). frontiersin.orgnih.govplos.org

Lycopene Epsilon-Cyclase (LCYE): This enzyme catalyzes the formation of an ε-ring at one end of the lycopene molecule, producing the monocyclic intermediate δ-carotene. bioone.orgmdpi.com

Lycopene Beta-Cyclase (LCYB): This enzyme then acts on δ-carotene, adding a β-ring to the other end of the molecule to form this compound. nih.govbioone.org

The synthesis of this compound is therefore a two-step asymmetrical process that requires both LCYE and LCYB. aocs.orgmdpi.com The relative activities and competition between LCYB and LCYE for their common substrate, lycopene, are key determinants of the metabolic flux through the alpha- and beta-carotene (B85742) branches of the pathway. aocs.orgmdpi.comnih.gov If LCYB acts on both ends of lycopene, it produces beta-carotene. However, the combined action of LCYE and LCYB results in the formation of this compound. researchgate.netoup.com

Downstream Metabolism of this compound in Plants

In plants, this compound is not typically an end-product but serves as a precursor for the synthesis of essential xanthophylls, most notably lutein (B1675518). aocs.org This conversion process involves the addition of hydroxyl groups to the carbon rings of the this compound molecule.

Lutein, a dihydroxy derivative of this compound, is the most abundant carotenoid in the photosynthetic tissues of plants. nih.govberkeley.eduomicsdi.org Its synthesis from this compound requires the stereospecific hydroxylation at the C-3 position of both the β-ring and the ε-ring. nih.govnih.gov This process transforms the hydrocarbon carotene into an oxygenated xanthophyll. The hydroxylation occurs sequentially, creating intermediate compounds before the final formation of lutein. nih.govnih.gov

The hydroxylation of this compound is catalyzed by specific enzymes known as carotene hydroxylases, which belong to the cytochrome P450 (CYP) family. frontiersin.orgoup.com Two key types of hydroxylases are involved in the conversion to lutein:

β-ring Hydroxylase (e.g., CYP97A3): This enzyme is primarily responsible for adding a hydroxyl group to the β-ring of this compound. nih.govnih.gov In Arabidopsis, the enzyme CYP97A3 has been identified as the major hydroxylase acting on the β-ring of this compound to produce the intermediate zeinoxanthin. nih.govberkeley.eduomicsdi.org

ε-ring Hydroxylase (e.g., CYP97C1): Following the β-ring hydroxylation, a second enzyme acts on the ε-ring. CYP97C1 catalyzes the hydroxylation of the ε-ring of zeinoxanthin, completing the conversion to lutein. nih.govnih.govnih.gov

Research suggests that these hydroxylases, CYP97A3 and CYP97C1, may work together in a protein complex to efficiently channel the substrate from this compound to lutein. nih.govnih.govresearchgate.net

Genetic and Regulatory Control of this compound Biosynthesis

The accumulation of this compound and its derivatives in plant tissues is tightly controlled by genetic and regulatory mechanisms. The expression levels of the key biosynthetic genes, particularly the lycopene cyclases, are critical in determining the flow of metabolites into the this compound branch.

Specific gene loci have been identified that significantly influence the balance between this compound and beta-carotene accumulation. A notable example is the Y2 locus in carrots (Daucus carota). nih.gov

Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is a meticulously controlled process, primarily governed by the transcriptional regulation of the genes encoding its biosynthetic enzymes. The expression of these genes is responsive to a variety of developmental and environmental signals, ensuring that this compound and other carotenoids are produced in the appropriate amounts, at the right time, and in the correct tissues. Key control points in the pathway include the initial committed step catalyzed by Phytoene Synthase (PSY) and the crucial branch point where lycopene is directed toward either this compound or beta-carotene, a step co-catalyzed by Lycopene epsilon-cyclase (LCYE).

The regulation of the PSY gene is one of the most significant factors determining the total metabolic flux into the carotenoid pathway. frontiersin.org As the enzyme for the first committed step in carotenogenesis, its activity is tightly controlled at the transcriptional level. frontiersin.orgbioone.orgfrontiersin.org A primary environmental cue regulating PSY expression is light. aocs.org Phytochrome-Interacting Factors (PIFs) have been identified as key transcriptional repressors of the PSY gene. nih.govresearchgate.net In the absence of light, PIF1 directly binds to the promoter region of the PSY gene, inhibiting its expression. wur.nl Upon light exposure, phytochromes become activated and trigger the degradation of PIFs, which releases the repression of the PSY gene. wur.nl This leads to a rapid increase in PSY transcripts and a subsequent surge in carotenoid production, which is essential for protecting the photosynthetic apparatus during de-etiolation (the greening of seedlings). nih.govwur.nl

The cyclization of lycopene represents the critical branching point that dictates the specific types of carotenoids synthesized. The formation of this compound requires the coordinated action of two enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB). aocs.orgfrontiersin.org The relative expression levels and activities of the genes encoding these two cyclases determine the metabolic flux into the α-branch (leading to this compound and lutein) versus the β-branch (leading to beta-carotene and its derivatives). nih.gov

The transcriptional regulation of the LCYE gene is a key determinant of the this compound to beta-carotene ratio. For instance, during leaf senescence in Arabidopsis, the expression of the AtLCYE gene decreases, which reduces the flow of intermediates through the this compound branch. frontiersin.orgnih.gov Conversely, studies in different carrot cultivars have shown that high expression of the LCYE gene correlates with the accumulation of lutein, a downstream product of this compound. nih.gov Research has also indicated that the untranslated leader sequence of the LCYE mRNA may be involved in modulating the gene's expression in response to metabolic feedback from downstream carotenoids, suggesting a complex layer of post-transcriptional control. biorxiv.org Downregulation of LCYE expression in various plants has been shown to increase the levels of β-branch carotenoids, highlighting its pivotal role in controlling the pathway's direction. nih.gov

The table below summarizes key transcriptional regulators and their observed effects on the enzymes central to this compound biosynthesis.

Transcription FactorTarget Gene(s)Plant/OrganismEffect on Gene ExpressionConsequence for Carotenoid Pathway
PIF1 (Phytochrome-Interacting Factor 1) PSYArabidopsis thalianaRepression (in dark)Suppresses overall carotenoid biosynthesis
RIN (RIPENING INHIBITOR) PSY1Tomato (Solanum lycopersicum)Activation (during ripening)Promotes carotenoid accumulation in fruit
RAP2.2 PSY, PDSArabidopsis thalianaActivationRegulates carotenoid levels
CrMYB68 CrBCH2Citrus (Citrus reticulata)RepressionDelays transformation of α- and β-carotene

Metabolism and Disposition of Alpha Carotene in Mammalian Systems

Gastrointestinal Digestion and Release from Food Matrix

The initial step in the bioavailability of alpha-carotene (B108777) is its release from the plant-based food matrix. This process is heavily dependent on both mechanical and enzymatic actions within the digestive system.

Following mechanical disruption through chewing, the food enters the stomach where gastric acid and digestive enzymes begin to break down the food structure, facilitating the initial liberation of carotenoids. researchgate.net The process continues in the small intestine, where pancreatic enzymes and bile salts play a crucial role. researchgate.net Pancreatic lipases hydrolyze fats, which is essential as carotenoids are fat-soluble. elsevierpure.com

Bile salts, synthesized in the liver and secreted into the duodenum, are critical for emulsifying dietary fats. nih.gov This emulsification breaks down large fat globules into smaller droplets, increasing the surface area for enzymatic action and aiding in the release of this compound from the food matrix. researchgate.netnih.gov The presence of bile is known to stimulate the uptake of carotenoids by the intestinal lining. researchgate.netbohrium.com

ComponentRole in this compound Digestion
Gastric AcidInitiates the breakdown of the food matrix in the stomach.
Pancreatic LipasesHydrolyze dietary fats, facilitating the release of fat-soluble this compound.
Bile SaltsEmulsify fats, increasing the surface area for lipase action and aiding in the formation of mixed micelles.

Once released from the food matrix, the highly lipophilic this compound must be solubilized in the aqueous environment of the small intestine to be absorbed. This is achieved through a process called micellarization. nih.gov Bile salts, along with products of fat digestion such as free fatty acids and monoglycerides, aggregate to form mixed micelles. nih.govnih.gov

These micelles are small, spherical structures with a fat-soluble core and a water-soluble exterior. This compound is incorporated into the hydrophobic core of these mixed micelles. nih.govnih.gov This solubilization is a prerequisite for the transport of carotenoids across the unstirred water layer of the intestinal lumen to the surface of the enterocytes for absorption. researchgate.net The efficiency of micellarization can be influenced by the food matrix and processing methods. nih.gov Studies have shown that the transfer of this compound to micelles can be enhanced by certain food processing techniques. nih.gov

Intestinal Absorption Mechanisms

The absorption of this compound by the intestinal mucosal cells is a complex process that is no longer considered to be solely passive diffusion. mdpi.comnih.gov Several transport proteins have been identified that facilitate its uptake.

The Scavenger Receptor Class B Type 1 (SR-B1) is a key membrane protein involved in the intestinal uptake of various lipids, including carotenoids. elsevierpure.comencyclopedia.pubnih.gov Research has demonstrated that SR-B1 facilitates the transport of provitamin A carotenoids, including this compound, into the enterocytes. nih.govnih.govresearchgate.net This receptor is expressed on the apical surface of intestinal cells and plays a crucial role in the absorption of carotenoids from mixed micelles. nih.govresearchgate.net The importance of SR-B1 in carotenoid uptake has been confirmed in various studies, highlighting its role as a major transporter for these compounds. encyclopedia.pubnih.govwustl.edu

Another protein implicated in the intestinal absorption of this compound is the Cluster Determinant 36 (CD36), also a member of the scavenger receptor class B family. nih.govarvojournals.org CD36 is highly expressed in the duodenum and jejunum and is known to facilitate the uptake of long-chain fatty acids. researchgate.net Studies have shown that CD36 is also involved in the cellular uptake of several provitamin A carotenoids, including this compound. nih.govresearchgate.net Its role as a carotenoid transporter has been demonstrated in various cell and animal models. nih.gov

TransporterFunction in this compound AbsorptionLocation
SR-B1Facilitates the uptake of this compound from mixed micelles into enterocytes. nih.govnih.govresearchgate.netApical membrane of intestinal cells. nih.gov
CD36Potentially involved in the cellular uptake of this compound. nih.govresearchgate.netBrush border membrane of the duodenum and jejunum. researchgate.net

The intestinal absorption of this compound does not occur in isolation. It is part of a mixture of various carotenoids present in the diet. Evidence suggests that different carotenoids can compete with each other for absorption. researchgate.netproquest.com This competition likely occurs at the level of incorporation into mixed micelles and uptake by intestinal transporters. proquest.com

Intestinal Metabolism of this compound

The small intestine is the primary site for both the absorption and initial metabolism of dietary this compound. nih.gov Within the intestinal cells, or enterocytes, this compound undergoes significant enzymatic conversion.

Central Cleavage by Beta-Carotene (B85742) 15,15'-Oxygenase (BCO1) to Alpha-Retinal

The key enzyme responsible for the conversion of provitamin A carotenoids into vitamin A is Beta-Carotene 15,15'-Oxygenase (BCO1). nih.govarvojournals.org This enzyme is located in the cytosol of enterocytes and catalyzes the oxidative cleavage of the central 15,15' double bond of carotenoids. nih.govoup.com In the case of the asymmetric this compound molecule, this central cleavage results in the formation of one molecule of retinal (vitamin A aldehyde) and one molecule of alpha-retinal, which has negligible vitamin A activity. nih.govresearchgate.net

While BCO1 primarily acts on provitamin A carotenoids, its catalytic efficiency can vary depending on the specific substrate. nih.gov Studies have shown that BCO1 does catalyze the oxidative cleavage of this compound to yield retinal. nih.gov However, there is a trend suggesting that the cleavage of beta-carotene may be more preferential compared to this compound. nih.gov

Table 1: Substrate Specificity of Human BCO1

Substrate Cleavage Product(s) Relative Catalytic Efficiency
Beta-Carotene 2 molecules of Retinal High
This compound 1 molecule of Retinal, 1 molecule of Alpha-Retinal Lower than Beta-Carotene

This table is a simplified representation of BCO1 activity and relative efficiencies may vary based on experimental conditions.

Esterification of Cleavage Products and Intact this compound

Following the cleavage of this compound, the resulting alpha-retinal can be reduced to alpha-retinol. Research has demonstrated that this alpha-retinol is then esterified within the enterocyte, a process analogous to the esterification of retinol derived from beta-carotene. nih.gov The primary fatty acid involved in this esterification is palmitic acid, forming alpha-retinyl palmitate. nih.gov Intact this compound that is absorbed but not cleaved is not subject to this esterification process and is incorporated directly into chylomicrons in its free form. nih.gov The esterified cleavage products, along with any intact this compound, are then packaged for transport out of the enterocyte.

Circulatory Transport and Uptake by Tissues

The transport of the lipophilic this compound and its metabolites from the intestine to the liver and subsequently to other tissues is dependent on the circulatory system's lipid transport machinery.

Incorporation into Chylomicrons and Lymphatic Transport

Within the enterocytes, both uncleaved this compound and the newly formed alpha-retinyl esters are incorporated into large triglyceride-rich lipoproteins called chylomicrons. oregonstate.eduabdominalkey.comelsevierpure.com These chylomicrons are then secreted from the enterocytes into the lymphatic system. bioscientifica.comresearchgate.net This lymphatic transport is a crucial step for delivering dietary fats and fat-soluble vitamins, including carotenoids, to the general circulation. researchgate.net

Hepatic Uptake and Re-secretion via Lipoproteins (VLDL, HDL)

Once in the bloodstream, chylomicrons are acted upon by lipoprotein lipase, which results in the formation of chylomicron remnants. oregonstate.edu These remnants, still containing this compound, are then taken up by the liver. oregonstate.edubioscientifica.com In the liver, carotenoids can be stored, metabolized, or repackaged for secretion back into the circulation. bioscientifica.com For hepatic secretion, carotenoids are incorporated into very-low-density lipoproteins (VLDL). nih.govbioscientifica.com As VLDL is metabolized in the bloodstream to low-density lipoprotein (LDL), the carotenoids are transferred as well. nih.gov Hydrophobic carotenes like this compound are predominantly found in LDL, whereas more polar xanthophylls tend to be associated with high-density lipoproteins (HDL). nih.gov

Table 2: Lipoprotein Distribution of Carotenoids

Lipoprotein Primary Carotenoid Type Role in this compound Transport
Chylomicrons All dietary lipids Transport from intestine to circulation via lymph. elsevierpure.comresearchgate.net
VLDL Carotenes and Xanthophylls Secretion from the liver into the bloodstream. nih.govbioscientifica.com
LDL Carotenes (including this compound) Major carrier of this compound in fasting circulation. nih.gov

Delivery to Extrahepatic Tissues

From the liver, lipoproteins transport this compound to various extrahepatic tissues for storage or utilization. bioscientifica.comnih.gov The uptake of carotenoids by these tissues is facilitated by lipoprotein receptors. The low-density lipoprotein receptor (LDLR) has been shown to play a role in the uptake of carotenoids in tissues such as the liver and adipose tissue. nih.govmdpi.com This receptor-mediated uptake allows for the delivery of this compound from the circulation into peripheral cells. nih.gov

Regulation of this compound Bioconversion to Vitamin A

The conversion of this compound into vitamin A is a tightly regulated process, ensuring that the body can produce this essential nutrient as needed while avoiding potential toxicity from excessive levels. This regulation occurs primarily through the modulation of the key enzyme responsible for carotenoid cleavage, β-carotene 15,15'-monooxygenase (BCMO1). The body's existing vitamin A levels and specific transcription factors play crucial roles in this homeostatic mechanism.

Influence of Vitamin A Status

The efficiency of this compound conversion to vitamin A is inversely related to an individual's vitamin A status. When the body has sufficient stores of vitamin A (retinol and its esters), the rate of bioconversion from provitamin A carotenoids, including this compound, is significantly downregulated. nih.gov This feedback mechanism prevents the overproduction of retinol, which can be toxic in high amounts.

Role of Intestine-Specific Homeobox (ISX) Transcription Factor

Recent research has identified the Intestine-Specific Homeobox (ISX) transcription factor as a critical gatekeeper in the regulation of vitamin A production from carotenoids. researchgate.netnih.gov ISX functions as a transcriptional repressor that is sensitive to retinoic acid, the biologically active metabolite of vitamin A.

The regulatory process unfolds as follows:

Sufficient or high levels of vitamin A lead to an increase in retinoic acid concentrations within intestinal cells.

Retinoic acid induces the expression of the ISX transcription factor. researchgate.netnih.gov

ISX then binds to a specific site on the promoter region of the BCMO1 gene, repressing its transcription. nih.gov

The resulting decrease in BCMO1 enzyme levels leads to a reduced cleavage of provitamin A carotenoids, including this compound, into retinal. researchgate.net

This negative feedback loop, mediated by ISX, provides a precise molecular mechanism for how the body's vitamin A status governs the rate of carotenoid bioconversion. nih.gov In individuals with a genetic deficiency in ISX, this regulation is disrupted, leading to uncontrolled BCMO1 expression and significantly higher production of vitamin A from dietary carotenoids. nih.gov This highlights ISX as a master regulator that links dietary carotenoid intake with the maintenance of vitamin A homeostasis. researchwithrutgers.com

Formation and Biological Significance of Apocarotenoids Derived from this compound

Apocarotenoids are a diverse group of compounds formed from the oxidative cleavage of carotenoids. nih.govresearchgate.net This cleavage can be enzymatic, primarily mediated by carotenoid cleavage dioxygenases (CCDs), or can occur non-enzymatically. nih.gov this compound serves as a substrate for enzymes that perform both central and asymmetric cleavage, resulting in different types of apocarotenoids.

Enzymatic Cleavage of this compound:

Cleavage TypeEnzymeProducts
Central Cleavage β-carotene 15,15'-monooxygenase (BCMO1)1 molecule of retinal (provitamin A) and 1 molecule of alpha-retinal
Asymmetric Cleavage β-carotene 9',10'-oxygenase (BCO2)1 molecule of alpha-ionone and other apo-carotenals

The central cleavage of this compound by BCMO1 is the source of its vitamin A activity. Because this compound is asymmetric, this cleavage yields one molecule of retinal, which can be converted to retinol (vitamin A), and one molecule of alpha-retinal, which is thought to have negligible vitamin A activity. wikipedia.org

Asymmetric or eccentric cleavage by enzymes like BCO2 results in the formation of non-retinoid apocarotenoids. nih.gov From this compound, a key product of this pathway is alpha-ionone, a C13-norisoprenoid. mdpi.com These apocarotenoids are distinct from vitamin A and possess their own unique biological properties.

The biological significance of apocarotenoids derived from this compound is an emerging area of research. While much of the focus has been on derivatives of beta-carotene and lycopene (B16060), some roles for this compound products have been identified. nih.gov

Alpha-Retinal: As a product of central cleavage, alpha-retinal is formed in equimolar amounts to retinal. However, its biological role in mammals is not well-established and is generally considered to be inactive as a vitamin A precursor.

Alpha-Ionone: This volatile compound is known for its characteristic floral, woody scent, contributing to the aroma of many fruits and flowers. hmdb.ca Beyond its role as a fragrance, research suggests that ionones, as a class, may have significant biological effects in mammals. Studies on ionones, including alpha-ionone, have indicated potential anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comresearchgate.net While beta-ionone has been more extensively studied, alpha-ionone is recognized as a promising compound for further investigation into its pharmacological effects. mdpi.com

The formation of these apocarotenoids demonstrates that the metabolic fate of this compound is not limited to vitamin A production. The generation of non-retinoid cleavage products like alpha-ionone suggests that this compound may contribute to health through pathways independent of its provitamin A role. researchgate.net

Bioavailability and Bioefficacy Research of Alpha Carotene

Factors Influencing Alpha-Carotene (B108777) Bioavailability

The bioavailability of this compound, the fraction of an ingested dose that is absorbed and made available for physiological functions, is not absolute. It is influenced by a host of external and internal factors, from the composition of a meal to an individual's genetic makeup.

Food Matrix Effects

The physical and chemical structure of the food in which this compound is consumed, known as the food matrix, is a primary determinant of its bioavailability. redalyc.org The release of carotenoids from the plant matrix is a crucial first step for absorption. oregonstate.edu Processing methods that disrupt this matrix, such as chopping, homogenizing, and cooking, can significantly increase the bioavailability of carotenoids. redalyc.orgoregonstate.edu

For instance, the structure of plant cells and the location of carotenoids within them play a significant role. In green leafy vegetables, carotenoids are situated in chloroplasts, which are not easily digestible, leading to lower bioavailability (around 5-10% for beta-carotene). nih.gov In contrast, fruits often store carotenoids in more readily digestible chromoplasts. nih.gov The type of food has been shown to affect the extent of carotenoid micellarization, a key step for absorption, with studies showing differences between sources like carrots, spinach, and papaya. nih.gov Research on fruit-based baby food noted a positive correlation between fiber content and the bioaccessibility of this compound, suggesting that processing may favorably alter fiber structure and its interaction with the carotenoid. researchgate.net

Impact of Dietary Fat Content

As a fat-soluble compound, this compound's absorption is dependent on the presence of dietary fat. oregonstate.edu Fat stimulates the release of bile salts and facilitates the formation of mixed micelles, which are essential for solubilizing carotenoids and transporting them to the intestinal cells for absorption. mdpi.com

Research indicates that even a small amount of fat, around 3 to 5 grams in a meal, may be sufficient to ensure the absorption of alpha- and beta-carotene (B85742). oregonstate.eduwur.nlresearchgate.net One study specifically found that while the plasma lutein (B1675518) response was greater with a high-fat spread, the amount of dietary fat (3g vs 36g) did not significantly affect the increases in plasma concentrations of this compound. semanticscholar.org

The type of fat also plays a role. In vitro studies have shown that dietary fats rich in unsaturated fatty acids (like olive oil) lead to higher micellarization of carotenoids compared to those high in saturated fatty acids (like coconut oil). nih.govnih.gov A human trial confirmed these findings, showing that the absorption of this compound was significantly higher when consumed with olive oil compared to coconut oil. nih.gov Furthermore, emulsifying the fat can also enhance carotenoid absorption. nih.gov

Table 1: Effect of Dietary Fat Type on this compound Absorption
Dietary FatFatty Acid ProfileEffect on this compound AbsorptionSupporting Evidence
Olive OilRich in Unsaturated Fatty AcidsHigher Absorption/MicellarizationSignificantly higher plasma iAUC vs. Coconut Oil nih.gov
Coconut OilRich in Saturated Fatty AcidsLower Absorption/MicellarizationLower plasma iAUC vs. Olive Oil nih.gov

Individual Genetic Variations

Genetic factors significantly contribute to the variability in how individuals absorb and utilize this compound. A key gene involved in this process is the Beta-Carotene 15,15'-Monooxygenase 1 (BCMO1) gene. oup.com This gene encodes the BCMO1 enzyme, which is responsible for converting provitamin A carotenoids, including this compound, into retinal (a form of vitamin A) primarily in the intestine. oup.comtoolboxgenomics.com

Common single nucleotide polymorphisms (SNPs) in the BCMO1 gene can alter the enzyme's activity, thereby affecting circulating carotenoid levels. For example, the G allele at SNP rs6564851, located near the BCMO1 gene, has been associated with significantly higher plasma levels of both beta-carotene and this compound in genome-wide association studies. nih.gov Individuals with certain genetic variations in the BCMO1 gene may have reduced enzyme activity, leading to a decreased ability to convert carotenoids into active vitamin A. toolboxgenomics.comxcode.life It is estimated that up to 45% of the population may have variations in the BCMO1 gene that result in decreased enzyme function. toolboxgenomics.com This genetic variability is a major reason why plasma carotenoid levels often correlate poorly with dietary intake. oup.com

Table 2: Impact of BCMO1 Gene Variants on Carotenoid Levels
Gene Variant (SNP)AlleleEffect on Plasma this compound LevelsReference
rs6564851GAssociated with higher levels nih.gov

Nutrient Status and Interactions with Other Micronutrients

The body's existing nutrient status and interactions between different micronutrients can influence the bioavailability of this compound. High levels of one carotenoid can potentially inhibit the absorption of another, possibly due to competition for incorporation into mixed micelles or for uptake by intestinal cells. wur.nl

However, interactions are not always competitive. One study found that the simultaneous ingestion of this compound and beta-carotene did not negatively affect the bioavailability of beta-carotene. wur.nl Conversely, long-term supplementation with beta-carotene and lutein has been shown to significantly reduce plasma concentrations of lycopene (B16060), indicating a competitive interaction. wur.nl These findings suggest that the specific combination and levels of carotenoids consumed can modulate the absorption of individual compounds.

Methodologies for Assessing this compound Bioavailability and Bioconversion

To accurately quantify the absorption and conversion of this compound in humans, sophisticated scientific methods are required. These techniques are essential for understanding the true nutritional value of this carotenoid from different dietary sources.

Stable Isotope Tracer Techniques in Human Studies

Stable isotope tracer techniques are considered a gold standard for providing precise and quantitative data on the bioavailability, bioconversion, and bioefficacy of carotenoids in humans. researchgate.netnih.gov These methods involve administering a form of this compound that has been labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). acs.org

The process involves several key steps:

Dosing : A subject consumes a meal containing the isotopically labeled this compound.

Sample Collection : Blood samples are collected over a period of time.

Analysis : Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are used to separate and quantify both the labeled and unlabeled this compound and its conversion product, retinol, in the blood samples. nih.govacs.org

By tracking the appearance and concentration of the labeled molecules in the bloodstream and their conversion products, researchers can accurately calculate the fraction of ingested this compound that was absorbed (bioavailability) and the efficiency of its conversion to vitamin A (bioconversion). researchgate.netnih.gov This methodology overcomes the limitations of simply measuring changes in plasma carotenoid concentrations, which can be influenced by many other dietary and physiological factors. researchgate.net

Postprandial Response Curves

The analysis of postprandial response curves provides critical insights into the absorption and metabolic fate of α-carotene in the human body. Following the consumption of α-carotene-rich foods, the compound is absorbed in the small intestine, incorporated into chylomicrons, and then appears in the bloodstream. The concentration of α-carotene and its metabolites in the triglyceride-rich lipoprotein (TRL) fraction of plasma over time offers a direct measure of its absorption kinetics.

One key study investigated the postprandial response in healthy adults after they consumed a meal containing 300g of raw carrots, which provided 18.7 mg of α-carotene and 27.3 mg of β-carotene. nih.gov The concentration of α-retinyl palmitate (αRP), a metabolite of α-carotene, was measured in the TRL fraction of plasma over a 12-hour period. The results showed a quantifiable presence of αRP in all subjects, indicating the absorption and subsequent metabolism of α-carotene. nih.gov

The shape of the area under the curve (AUC) for αRP generally mirrored that of retinyl palmitate (RP), the metabolite of β-carotene, although the absolute concentrations of αRP were lower, which was expected given the lower dose of α-carotene in the meal. nih.gov This parallel response suggests that α-carotene and β-carotene share similar pathways for absorption and initial metabolism. nih.gov A large degree of interindividual variability in the conversion of α-carotene was observed, with α-carotene contributing between 12% and 35% of the newly converted vitamin A in the postprandial period. nih.gov

Table 1: Median Postprandial Plasma Concentrations of α-Retinyl Palmitate (αRP) and Retinyl Palmitate (RP) after Raw Carrot Consumption

Time (hours)Median αRP Concentration (nmol/L)Median RP Concentration (nmol/L)
00.00.0
20.21.1
30.84.0
41.88.5
52.512.0
62.813.5
72.713.0
82.511.5
101.88.0
121.25.5

Data derived from a study on healthy adults who consumed a meal containing 300g of raw carrots. nih.gov

In Vitro Digestion and Caco-2 Cell Models for Bioaccessibility

In vitro digestion models coupled with human intestinal Caco-2 cell cultures are widely used to assess the bioaccessibility of carotenoids, including α-carotene. This methodology simulates the physiological processes of digestion in the human gastrointestinal tract and the subsequent uptake by intestinal enterocytes, providing a valuable tool for studying factors that influence carotenoid absorption without the complexities of human trials. nih.gov

Bioaccessibility, in this context, refers to the fraction of a compound that is released from its food matrix and becomes available for absorption. For α-carotene, this involves its release from plant cells, transfer into mixed micelles during digestion, and subsequent uptake by the Caco-2 cells. Research has shown that the uptake of α-carotene by these cells is a time-dependent and concentration-dependent process. nih.gov

One study that employed a Caco-2 cell model to examine the transfer of various carotenoids found that the extent of absorption for α-carotene was approximately 10%. nih.gov This was comparable to β-carotene but significantly higher than that of lycopene. Another investigation using a similar model reported on the percentage of α-carotene transported through the Caco-2 cell monolayer at different concentrations. The findings indicated that lower amounts of carotenoids were absorbed and transferred more efficiently, suggesting a saturation effect at higher concentrations. nih.govcambridge.org

These in vitro models are instrumental in comparing the relative bioaccessibility of α-carotene from different food sources and under various processing conditions. For instance, studies have shown that factors such as the food matrix, the presence of dietary fat, and cooking methods can significantly influence the micellarization and subsequent uptake of α-carotene. usamvcluj.ro

Table 2: Percentage Transfer of α-Carotene through Caco-2 Cell Monolayers at Different Amounts

Amount of α-Carotene Added (µg)Percentage Transfer (%)
0.54.5
1.03.8
1.53.2
2.02.9
2.52.5

Data represents the amount of α-carotene transported through the Caco-2 cell monolayer and secreted into the basolateral chamber, expressed as a percentage of the initial amount added. cambridge.org

Apparent Bioavailability Calculations

Apparent bioavailability is a method used to estimate the bioavailability of a nutrient by comparing its concentration in the blood or plasma to its dietary intake over a specific period. nih.gov This calculation provides a practical measure of how efficiently a compound like α-carotene is absorbed and retained in the body from the diet.

Several studies have calculated the apparent bioavailability of α-carotene and compared it to that of β-carotene. A significant finding from this research is that α-carotene from food sources appears to have a greater apparent bioavailability than β-carotene. One study, which analyzed data from multiple human nutrition studies, concluded that consuming comparable amounts of α-carotene- and β-carotene-rich foods resulted in 53% greater α-carotene concentrations in the blood (99% CI 23, 83). cambridge.org Another similar study reported a 1.5-fold greater plasma concentration for α-carotene under comparable dietary intake levels. usda.gov

More recent research involving subjects from countries with different dietary patterns has further substantiated these findings. This study calculated that eating similar amounts of foods containing α-carotene, β-cryptoxanthin, and β-carotene led to 55% greater α-carotene concentrations in the blood compared to β-carotene (95% CI 35, 90). nih.gov

Table 3: Comparison of Apparent Bioavailability of α-Carotene and β-Carotene

CarotenoidRelative Apparent Bioavailability95% Confidence Interval
α-Carotene55% greater than β-carotene35% - 90%

Data based on the ratio of the concentration of the carotenoid in the blood to its dietary intake, comparing α-carotene to β-carotene. nih.gov

Mechanistic Research on Alpha Carotene Bioactivity

Antioxidant Mechanisms of Alpha-Carotene (B108777)

The antioxidant capacity of this compound is a cornerstone of its biological effects. This is primarily achieved through its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, and by modulating the cellular redox environment.

This compound is recognized for its potent ability to quench singlet oxygen and scavenge free radicals. Singlet oxygen is an electronically excited state of molecular oxygen that is a powerful oxidizing agent, while free radicals are atoms or molecules with unpaired electrons, making them highly unstable and reactive.

The structure of this compound, characterized by a system of conjugated double bonds, is central to its antioxidant activity. This structure allows it to efficiently absorb the energy from singlet oxygen, returning it to its less reactive ground state, without being chemically altered in the process (physical quenching). Additionally, this compound can react with and neutralize free radicals, such as peroxyl radicals, through a process of electron donation, thereby terminating damaging chain reactions (chemical quenching).

Key Research Findings on Carotenoid Antioxidant Activity:

Antioxidant MechanismDescriptionKey Findings Related to Carotenoids
Singlet Oxygen Quencing Deactivation of highly reactive singlet oxygen to its ground state.Carotenoids, including this compound, are highly efficient quenchers of singlet oxygen due to their conjugated double bond system.
Free Radical Scavenging Neutralization of free radicals by donating an electron to stabilize the radical.This compound can effectively scavenge peroxyl radicals, thus inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.

It is important to note that the antioxidant activity of carotenoids can be influenced by factors such as their concentration and the partial pressure of oxygen.

Beyond direct quenching and scavenging, this compound can influence the cellular redox balance by modulating signaling pathways that control the expression of antioxidant enzymes. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of genes encoding for a variety of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression.

While much of the research in this area has focused on other carotenoids like lycopene (B16060) and beta-carotene (B85742), it is suggested that carotenoids, in general, can activate the Nrf2-ARE pathway. nih.govresearchgate.netoregonstate.edu This activation boosts the cell's endogenous antioxidant defenses, providing a more sustained protection against oxidative damage. The precise mechanisms by which this compound specifically activates this pathway are an area of ongoing research. nih.govacs.orgscinapse.io

Modulation of Intracellular Signaling Pathways by this compound

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a central role in transmitting extracellular signals to the cellular machinery, thereby regulating a wide array of cellular functions. The main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

Research on the closely related beta-carotene has shown that it can inhibit the activation of p38 and JNK, pathways often associated with inflammatory responses and apoptosis. nih.govnih.govnih.gov While direct evidence for this compound is still emerging, its structural similarity to beta-carotene suggests it may exert similar effects on these MAPK pathways. The modulation of these pathways is a potential mechanism by which this compound could influence cellular responses to stress and inflammation.

The Phosphoinositide 3-kinase (PI3K)/Akt and the mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases.

Studies on carotenoids, including beta-carotene, have indicated that they can modulate the PI3K/Akt/mTOR pathway. dntb.gov.uaresearchgate.netnih.govresearchgate.net For instance, beta-carotene has been shown to activate this pathway, which can protect cells from apoptosis and autophagy. nih.govresearchgate.net The ability of carotenoids to influence Akt phosphorylation is a key aspect of this modulation. dntb.gov.uaresearchgate.netnih.govresearchgate.net Given the structural similarities among carotenes, it is plausible that this compound also interacts with components of the PI3K/Akt/mTOR pathway, thereby influencing cellular fate. However, more specific research is needed to elucidate the precise effects of this compound on this signaling cascade.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins, most notably IκBα. Upon stimulation by various inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Several studies have demonstrated that beta-carotene can inhibit the activation of the NF-κB pathway. researchgate.netnih.govhogrefe.com This is achieved by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. researchgate.netnih.gov This inhibitory effect on a key pro-inflammatory pathway highlights a significant mechanism for the anti-inflammatory properties of carotenes. While direct evidence for this compound is less abundant, its shared chemical properties with beta-carotene suggest a similar potential to modulate NF-κB signaling and thus temper inflammatory responses. nih.govresearchgate.net

Activation of Nuclear Hormone Receptors (e.g., RAR, RXR, PPARs)

This compound, as a provitamin A carotenoid, serves as a precursor to retinoids, which are potent activators of specific nuclear hormone receptors. The primary mechanism involves the enzymatic cleavage of this compound to produce retinal and subsequently retinoic acid. These vitamin A derivatives function as ligands for the retinoic acid receptor (RAR) and the retinoid X receptor (RXR). mdpi.comnih.govresearchgate.net

RAR and RXR form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. imrpress.com This binding modulates the transcription of numerous genes involved in crucial cellular functions such as cell growth, differentiation, and survival. nih.gov While all-trans-retinoic acid is a ligand for RARs, 9-cis-retinoic acid can activate both RARs and RXRs. nih.gov

Furthermore, RXR is a common dimerization partner for other nuclear receptors, including peroxisome proliferator-activated receptors (PPARs). imrpress.comnih.gov This interaction suggests that carotenoid metabolites may indirectly influence a wider network of signaling pathways that regulate lipid metabolism and insulin sensitivity. nih.gov While the metabolic conversion to retinoids is the principal pathway for activating RAR and RXR, some non-retinoid metabolites, known as apo-carotenoids, may also interact with these nuclear receptors. nih.govnih.gov However, the precise effects of this compound and its specific metabolites on the retinoid signaling pathway are still being fully elucidated. imrpress.com

Nuclear ReceptorGeneral FunctionRelation to this compound
Retinoic Acid Receptor (RAR)Regulates gene transcription involved in cell differentiation, proliferation, and apoptosis. nih.govActivated by retinoic acid, a metabolite of this compound. nih.gov
Retinoid X Receptor (RXR)Forms heterodimers with RAR and other nuclear receptors (e.g., PPARs) to regulate gene expression. imrpress.comActivated by 9-cis-retinoic acid, a metabolite of provitamin A carotenoids. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs)Key regulators of lipid metabolism and cellular differentiation. nih.govForms heterodimers with RXR, suggesting an indirect influence by this compound metabolites. nih.gov
Table 1. Nuclear hormone receptors influenced by this compound and its metabolites.

Effects on Gene Expression and Transcription Factors

Induction of Nrf2 Activation

This compound contributes to cellular defense against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com This pathway is a primary regulator of the antioxidant response. Under conditions of oxidative stress, carotenoids can facilitate the translocation of Nrf2 into the nucleus. mdpi.com

Modulation of Genes Related to Cell Proliferation and Stress Response

Research has demonstrated that this compound can modulate genes that play critical roles in cell proliferation and the response to cellular stress. Studies have shown that this compound is a potent inhibitor of human cancer cell proliferation. nih.govtandfonline.com Its anti-proliferative effects have been observed in various cancer cell lines, where it can suppress tumor growth and metastasis. mdpi.commdpi.com

In a human hepatocarcinoma cell line, this compound demonstrated a significant, dose-dependent inhibition of cell invasion, migration, and adhesion. mdpi.com Furthermore, in studies involving Lewis lung carcinoma, this compound was found to inhibit metastasis in vitro. mdpi.commdpi.com These effects on fundamental cancer progression processes strongly indicate that this compound modulates the expression of a complex network of genes related to cell cycle control, adhesion, and motility.

Cell LineObserved Effect of this compoundImplication
Human Hepatocarcinoma (SK-Hep-1)Significant inhibition of cell invasion, migration, and adhesion. mdpi.comModulation of genes related to cell motility and metastasis.
Lewis Lung CarcinomaInhibition of metastasis in vitro; suppression of lung metastasis and tumor growth in vivo. mdpi.commdpi.comModulation of genes involved in tumor progression and proliferation.
General Human Cancer CellsPotent inhibitor of cell proliferation. nih.govtandfonline.comRegulation of cell cycle-related genes.
Table 2. Documented effects of this compound on cancer cell proliferation and metastasis.

Regulation of MicroRNA Expression

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level and are involved in nearly all cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com Bioactive nutritional factors, including certain carotenoids, have been found to modulate miRNA expression levels. nih.gov For example, lycopene has been shown to alter the expression of miR-21 in mice. nih.gov While it is established that carotenoids can exhibit their bioactivity through the regulation of microRNA expression, specific studies detailing the direct impact of this compound on the expression profiles of particular microRNAs are not widely available in current research literature. foliamedica.bg

Role in Cellular Processes

Modulation of Apoptosis via Caspase Cascade and Bcl-2 Family Proteins

This compound plays a role in the regulation of apoptosis, or programmed cell death, a critical process for removing damaged or unwanted cells. This regulation is largely controlled by the interplay between the B-cell lymphoma 2 (Bcl-2) family of proteins and a family of proteases called caspases. mdpi.com

The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). mdpi.com The ratio between these opposing proteins is a key determinant of a cell's fate. A shift towards pro-apoptotic proteins can lead to the permeabilization of the mitochondrial membrane, releasing factors like cytochrome c that initiate the caspase cascade. mdpi.com This cascade involves a series of caspase activations, culminating in the activation of executioner caspases (like caspase-3) that dismantle the cell. researchgate.net

Carotenoids have been shown to induce apoptosis in tumor cells by activating this caspase cascade. researchgate.netactascientific.com Research has indicated that this compound possesses significant anti-proliferative and pro-apoptotic activity, in some cases exceeding that of beta-carotene at equivalent concentrations. mdpi.com This suggests that this compound can modulate the delicate balance of the Bcl-2 family proteins and trigger the caspase cascade, thereby influencing critical cell survival and death pathways.

Apoptotic ComponentFunctionPotential Modulation by this compound
Bcl-2Anti-apoptotic protein; inhibits apoptosis. mdpi.comLikely downregulated to promote apoptosis.
BaxPro-apoptotic protein; promotes apoptosis. mdpi.comLikely upregulated to promote apoptosis.
Caspase CascadeA series of enzyme activations that execute apoptosis. researchgate.netActivated to induce programmed cell death.
Caspase-3An executioner caspase that dismantles the cell. actascientific.comActivated as a final step in the apoptotic pathway.
Table 3. Key components of the apoptosis pathway potentially modulated by this compound.

Influence on Cell Cycle Progression

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which ensure orderly progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for chemopreventive agents.

Research into the specific effects of this compound on cell cycle progression has yielded nuanced findings. In a study involving normal, immortalized, and transformed human bronchial epithelial cells, this compound was investigated for its potential to suppress cell growth by modulating key cell cycle regulatory proteins. The findings indicated that, unlike retinoids, this compound treatment did not result in a significant change in the expression of cyclin D1 protein oup.com. Cyclin D1 is a critical regulator of the G1 phase of the cell cycle, and its downregulation is often associated with cell cycle arrest. This particular study suggests that in the context of human bronchial epithelial cells, the bioactivity of this compound may not be directly linked to the modulation of cyclin D1 expression oup.com.

It is important to note that the influence of carotenoids on cell cycle progression can be highly dependent on the specific carotenoid, the cell type, and the experimental conditions. For instance, other carotenoids have been shown to induce cell cycle arrest at different phases through various mechanisms, such as modulating the expression of other cyclins and CDKs nih.govnih.govmdpi.comnih.goviiarjournals.org. However, direct evidence specifically elucidating a comprehensive mechanism for this compound in regulating the broader machinery of cell cycle progression remains an area for further investigation.

Impact on Gap Junction Intercellular Communication (GJIC)

Gap junction intercellular communication (GJIC) is a crucial mechanism for maintaining tissue homeostasis, coordinating cellular activities, and regulating cell growth and differentiation. This form of direct cell-to-cell communication is facilitated by channels called gap junctions, which are composed of proteins from the connexin family. A disruption or reduction in GJIC is frequently observed in cancer cells, suggesting that the enhancement of GJIC could be a viable strategy for cancer chemoprevention.

Studies have demonstrated that this compound can positively modulate GJIC. In vitro research using C3H/10T1/2 cells, a mouse embryo fibroblast cell line, showed that this compound increased gap junctional intercellular communication in a dose-dependent manner. This enhancement of GJIC by this compound and other carotenoids showed a strong statistical correlation with their ability to inhibit neoplastic transformation induced by chemical carcinogens. This suggests that the cancer chemopreventive action of this compound may be, at least in part, attributable to its ability to restore or enhance direct intercellular communication.

Further in vivo studies in rat liver have revealed that the effect of this compound on GJIC is dose-dependent and can be differential. In these studies, lower doses of this compound were found to enhance GJIC, while higher doses led to an inhibition of this communication pathway. This highlights the complexity of this compound's bioactivity and suggests that its effects are not linear with increasing concentrations.

The table below summarizes the dose-dependent effects of this compound on Gap Junction Intercellular Communication (GJIC) as observed in different experimental models.

Experimental ModelThis compound Concentration/DoseObserved Effect on GJICReference
C3H/10T1/2 cells (in vitro)Dose-dependent (up to 10⁻⁵ M)Increased communication oup.com
Rat Liver (in vivo)5 mg/kg body weight (daily)Enhancement mdpi.comnih.gov
Rat Liver (in vivo)50 mg/kg body weight (daily)Inhibition mdpi.comnih.gov
Rat Liver (in vivo)0.5 mg/kg body weight (daily)No effect nih.gov

These findings underscore the importance of GJIC as a mechanistic target for this compound's bioactivity. The ability to modulate this fundamental cellular process provides a plausible explanation for some of its observed health-beneficial effects.

Epidemiological and Clinical Research Associations with Alpha Carotene

Alpha-Carotene (B108777) and Mortality Risk

Prospective cohort studies have provided compelling evidence linking higher serum concentrations of this compound to a reduced risk of premature death. These studies, following large populations over extended periods, have allowed researchers to establish strong associations between this compound levels and mortality from various causes.

Multiple large-scale studies have demonstrated a robust inverse association between serum this compound concentrations and the risk of all-cause mortality. A prospective study of a nationally representative sample of US adults, followed for a mean of 13.9 years, found that higher serum this compound levels were significantly associated with a lower risk of death from all causes nutraingredients-usa.com. This association remained significant even after adjusting for various demographic characteristics, lifestyle habits, and health risk factors nih.gov.

In a study involving over 15,000 adults from the Third National Health and Nutrition Examination Survey (NHANES) Follow-up Study, individuals with the highest blood levels of this compound were found to be 39% less likely to die from all causes over a nearly 14-year period compared to those with the lowest levels tufts.edu. The risk of death showed a dose-dependent decrease with increasing serum this compound concentrations. Compared to individuals with serum levels of 0-1 μg/dL, those with levels of 2-3 μg/dL had a 23% lower risk, those with 4-5 μg/dL had a 27% lower risk, those with 6-8 μg/dL had a 34% lower risk, and those with 9 μg/dL or higher had a 39% lower risk of all-cause mortality nutraingredients-usa.com.

Another analysis of NHANES data from 1988 to 2019, encompassing 22,472 participants, also reported a significant inverse association. In the fully adjusted models, the highest quartile of serum this compound had a 33% reduced risk of all-cause mortality compared to the lowest quartile frontiersin.org. Similarly, a study focusing on hypertensive adults found that those in the highest quartile of serum this compound had a 37% lower risk of all-cause mortality compared to the lowest quartile ahajournals.org.

Table 1: Association Between Serum this compound Levels and All-Cause Mortality Risk

Serum this compound Concentration (μg/dL)Relative Risk/Hazard Ratio (95% CI)Study Population
2-30.77 (0.68-0.87)15,318 US Adults (NHANES III Follow-up) nih.gov
4-50.73 (0.65-0.83)
6-80.66 (0.55-0.79)
≥90.61 (0.51-0.73)
Highest vs. Lowest Quartile0.63 (0.56-0.71)8,390 Hypertensive US Adults (NHANES III & 2001-2006) ahajournals.org
Highest vs. Lowest Quartile0.67 (0.61-0.75)22,472 US Adults (NHANES III & 2003-2006) frontiersin.org

The inverse association between serum this compound and mortality extends specifically to cardiovascular diseases. The same prospective study of US adults that demonstrated a link with all-cause mortality also found a significant inverse relationship between serum this compound concentrations and the risk of death from CVD nutraingredients-usa.comnih.gov.

In the analysis of 15,318 adults from the NHANES Follow-up Study, the association between higher this compound levels and reduced mortality risk held true for deaths from cardiovascular disease tufts.edu. A study focusing on hypertensive adults further solidified this link, showing that individuals in the highest quartile of serum this compound had a 32% reduced rate of cardiovascular mortality compared to those in the lowest quartile ahajournals.org. These findings suggest that higher levels of this compound are associated with a lower risk of dying from cardiovascular events nih.gov.

Table 2: Association Between Serum this compound Levels and Cardiovascular Disease (CVD) Mortality Risk

ExposureHazard Ratio (95% CI)Study Population
Highest vs. Lowest Quartile of Serum this compound0.68 (0.55-0.86)8,390 Hypertensive US Adults (NHANES III & 2001-2006) ahajournals.org

Research has also pointed to a potential protective role of this compound against cancer mortality. The prospective study of US adults found that serum this compound concentrations were inversely associated with the risk of death from cancer nutraingredients-usa.comnih.gov. The NHANES Follow-up Study with 15,318 participants also reported that the reduced mortality risk associated with higher this compound levels extended to cancer-related deaths tufts.edu.

A more recent prospective cohort study involving 22,472 US adults found that after adjusting for all covariates, the highest quartile of serum this compound was significantly associated with a 26% lower risk of cancer mortality compared to the lowest quartile frontiersin.org. These findings are consistent with earlier research suggesting that this compound may be more effective than beta-carotene (B85742) at inhibiting certain cancer cells tufts.edu.

Table 3: Association Between Serum this compound Levels and Cancer Mortality Risk

ExposureHazard Ratio (95% CI)Study Population
Highest vs. Lowest Quartile of Serum this compound0.74 (0.60, 0.92)22,472 US Adults (NHANES III & 2003-2006) frontiersin.org

Cardiovascular Health Outcomes

Beyond its association with mortality, this compound has been investigated for its potential role in mitigating risk factors for cardiovascular disease, namely hypertension and atherosclerosis.

Epidemiological studies have indicated an inverse relationship between circulating levels of this compound and the prevalence of hypertension nih.govfrontiersin.org. A cross-sectional study analyzing data from the National Health and Nutrition Examination Survey (NHANES) 2001–2006, which included 11,336 adults, found that higher serum levels of this compound were independently and negatively associated with both systolic and diastolic blood pressure frontiersin.org.

Compared to individuals in the lowest quartile of serum this compound, those in the highest quartile had a 36% lower odds of having hypertension frontiersin.org. Another study also noted that this compound was significantly inversely correlated with hypertension mdpi.com. These findings suggest that higher levels of this compound are correlated with a decreased prevalence of hypertension frontiersin.org.

Table 4: Association Between Serum this compound Levels and Hypertension

ExposureOdds Ratio (95% CI)Study Population
Highest vs. Lowest Quartile of Serum this compound0.64 (0.52–0.77)11,336 US Adults (NHANES 2001-2006) frontiersin.org

Research suggests that this compound may play a protective role in the early stages of atherogenesis. A prospective and cross-sectional study involving 392 men and women aged 45-65 years found that plasma levels of this compound were inversely associated with the prevalence of atherosclerosis in the carotid and femoral arteries nih.gov.

The risk of atherosclerosis was observed to gradually decrease with increasing plasma concentrations of this compound nih.gov. Furthermore, higher levels of this compound were associated with a reduction in the progression of carotid intima-media thickness over an 18-month period in a study of 477 participants lifeextension.com. These findings provide epidemiological evidence for a protective role of high this compound levels in the development and progression of atherosclerosis nih.gov.

Cancer Risk and Chemoprevention

This compound has been the subject of extensive epidemiological and clinical research to elucidate its potential role in cancer prevention. Studies have explored its association with the risk of various cancers, with findings suggesting a protective effect in some cases.

Lung Cancer

Observational studies have indicated an inverse relationship between the intake of this compound and the risk of lung cancer. A study published in Frontiers in Oncology suggested that individuals with the highest consumption of carotenoids, including this compound, may have a 25-35% lower risk of lung cancer. nutraingredients.com This risk reduction was observed regardless of age, gender, or smoking status. nutraingredients.com

Further analysis within smoking history subgroups revealed gender-specific effects. In male heavy smokers, elevated intakes of this compound, along with β-carotene, β-cryptoxanthin, and lycopene (B16060), were associated with a reduced risk of lung cancer. nutraingredients.comfrontiersin.org For female heavy smokers, however, only vitamin C showed a significant benefit. nutraingredients.com In contrast, for female moderate smokers, β-carotene, β-cryptoxanthin, and lycopene were indicative of protection. nutraingredients.com

Pooled data from two large prospective US cohorts also found that this compound intake was significantly associated with a lower risk of lung cancer. harvard.edu Among individuals who never smoked, a 63% lower incidence of lung cancer was observed in those with the highest quintile of this compound intake compared to the lowest. harvard.edu

Research has also delved into the impact of this compound on different subtypes of lung cancer. High intakes of this compound and β-carotene were linked to a reduced risk of adenocarcinoma. nutraingredients.comfrontiersin.org Additionally, along with β-carotene, β-cryptoxanthin, lycopene, and vitamin C, this compound was inversely related to the progression of squamous cell carcinoma. nutraingredients.com

It is important to note that while many observational studies suggest a protective role for dietary carotenoids, some intervention trials with high-dose β-carotene supplements have shown an increased lung cancer risk in smokers. nih.govnih.govoup.comaacrjournals.orgnih.govresearchgate.netoup.comnih.gov

Table 1: Association Between this compound and Lung Cancer Risk

Population Finding Source(s)
General Population 25-35% lower risk with highest carotenoid intake. nutraingredients.com
Male Heavy Smokers Elevated intake associated with reduced risk. nutraingredients.comfrontiersin.org
Never Smokers 63% lower incidence in highest vs. lowest quintile of intake. harvard.edu
Adenocarcinoma High intake associated with reduced risk. nutraingredients.comfrontiersin.org
Squamous Cell Carcinoma Inversely related to progression. nutraingredients.com

Non-Hodgkin Lymphoma (NHL)

Research suggests a potential protective role for this compound in the development of Non-Hodgkin Lymphoma (NHL). A meta-analysis of observational studies found that higher intakes of this compound, as well as beta-carotene and lutein (B1675518)/zeaxanthin, were associated with a significantly reduced risk of NHL. nih.gov The summary relative risk for this compound was 0.87 for the highest versus lowest intake categories. nih.gov

A dose-response analysis within this meta-analysis indicated that for every 1000 μ g/day increase in this compound intake, there was a 13% lower risk of NHL. researchgate.net Subgroup analyses showed that the protective association of this compound was particularly evident in studies with a case-control design. nih.gov

Furthermore, the intake of this compound was linked to a significantly decreased risk of a specific subtype of NHL, diffuse large B-cell lymphoma (DLBCL), but not follicular lymphoma or small lymphocytic lymphoma/chronic lymphocytic leukemia. nih.gov Another case-control study among Chinese adults also found that higher serum levels of this compound were associated with a decreased risk of NHL, with the inverse association being particularly confined to DLBCL and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL). cambridge.org

Table 2: this compound and Non-Hodgkin Lymphoma (NHL) Risk

Study Type Key Finding Specific NHL Subtypes Source(s)
Meta-analysis Higher intake associated with an estimated 13% reduced risk of NHL. Significant decreased risk for Diffuse Large B-cell Lymphoma (DLBCL). nih.gov
Dose-response analysis 13% lower risk per 1000 μg/day increment of intake. Not specified. researchgate.net
Case-control study Higher serum levels associated with a decreased risk of NHL. Inverse associations confined to DLBCL and CLL/SLL. cambridge.org

Prostate Cancer

The relationship between this compound and prostate cancer risk has been investigated in multiple studies, with evidence pointing towards a potential protective effect. A systematic review and dose-response meta-analysis of observational studies concluded that dietary intake of this compound was associated with a reduced risk of prostate cancer. nih.govplos.org The relative risk for dietary this compound intake was 0.87. nih.govplos.org

The dose-response analysis from this study indicated that the risk of prostate cancer was reduced by 2% for every 0.2 mg/day increment of dietary this compound intake. nih.govplos.org However, it is noteworthy that neither blood levels of this compound nor dietary intake were found to reduce the risk of advanced prostate cancer. nih.govplos.org

In contrast, some large-scale chemoprevention trials investigating beta-carotene supplementation did not find a protective effect on prostate cancer incidence and, in some cases, observed an increased risk. oncolink.orgoup.com It is important to distinguish these findings from studies on dietary this compound.

Table 3: this compound and Prostate Cancer Risk

Exposure Finding Advanced Prostate Cancer Source(s)
Dietary Intake Associated with a reduced risk of prostate cancer (RR: 0.87). No reduced risk observed. nih.govplos.org
Dose-Response 2% risk reduction per 0.2mg/day increment in dietary intake. Not specified. nih.govplos.org

Bladder Cancer

The association between this compound and bladder cancer risk is not as clearly defined as with some other cancers, with studies presenting inconsistent findings. A Spanish multicentric case-control study found no significant association between the intake of specific carotenoids, including this compound, and the risk of bladder cancer. nih.govtandfonline.com Similarly, a prospective cohort study, the PLCO Cancer Screening Trial, did not find evidence that dietary consumption of this compound was associated with bladder cancer risk. frontiersin.org

However, a meta-analysis of epidemiological studies reported a significant reduction in bladder cancer risk associated with increasing blood levels of this compound. nih.gov This suggests that circulating levels of this compound may be more indicative of a protective effect than dietary intake estimates alone.

Table 4: this compound and Bladder Cancer Risk

Study Type Exposure Metric Finding Source(s)
Case-control study Dietary Intake No significant association. nih.govtandfonline.com
Prospective cohort study Dietary Intake No significant association. frontiersin.org
Meta-analysis Blood Levels Significant reduction in risk with increasing levels. nih.gov

Cognitive Function and Neurodegeneration

Emerging evidence suggests a positive association between this compound and cognitive health. Higher circulating levels of this compound have been linked to better cognitive function, particularly in populations at risk for cognitive decline.

A study conducted among participants of the Mediterranean-DASH Intervention for Neurodegenerative Delay (MIND) trial demonstrated that higher plasma this compound levels were associated with higher global cognition scores. nih.govnih.govmdpi.com Individuals in the highest tertile of plasma this compound had a global cognition z-score that was 0.17 higher than those in the lowest tertile. nih.govnih.gov

This association was also domain-specific, with higher circulating this compound levels being linked to better semantic memory scores. nih.govnih.gov A cross-sectional study using data from the National Health and Nutrition Examination Survey (NHANES) also found that dietary this compound intake was inversely associated with a decline in cognitive performance, specifically in the Animal Fluency Test (AFT), particularly in males. nutraingredients.commdpi.com

The neuroprotective effects of carotenoids are thought to be related to their antioxidant properties, which can mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov By quenching free radicals, carotenoids may help protect neuronal cells from damage and apoptosis. mdpi.comnih.gov

Table 5: Association Between this compound and Cognitive Function

Study/Population Key Finding Specific Cognitive Domain Source(s)
MIND Trial Participants Higher plasma levels associated with better global cognition. Semantic Memory nih.govnih.govmdpi.com
NHANES (Older Adults) Dietary intake inversely associated with cognitive decline. Animal Fluency Test (in males) nutraingredients.commdpi.com

Association with Global Cognition and Semantic Memory

Emerging research suggests a positive correlation between circulating levels of this compound and cognitive health. A study involving participants from the Mediterranean-DASH Intervention for Neurodegenerative Delay (MIND) trial found that individuals with higher plasma this compound levels exhibited better global cognition. nih.govnih.gov Specifically, participants in the highest tertile of plasma this compound had a global cognition z-score that was 0.17 points higher than those in the lowest tertile. nih.govnih.gov

Furthermore, a significant association has been observed between this compound levels and semantic memory, a category of long-term memory that involves the recollection of ideas, concepts, and facts. The same study noted that higher circulating this compound levels were linked to higher semantic memory scores. nih.govnih.gov Individuals in the highest tertile for plasma this compound scored 0.62 points higher on semantic memory tests compared to those in the lowest tertile. nih.gov These associations remained even after adjusting for various factors including age, sex, education, and lifestyle habits. nih.govnih.gov Another cross-sectional study utilizing data from the National Health and Nutrition Examination Survey (NHANES) also found that increased dietary intake of this compound was associated with better performance on cognitive function tests in older adults. nutraingredients.comnaturalhealthresearch.org

Table 1: Association of Plasma this compound Levels with Cognitive Function

Cognitive Domain Comparison Group Improvement Metric Finding
Global Cognition Highest vs. Lowest Tertile z-score 0.17 points higher nih.govnih.gov

Potential Prevention of Neurodegeneration

The antioxidant properties of carotenoids, including this compound, are a key focus of research into the prevention of neurodegenerative diseases. researchgate.netmdpi.com Oxidative stress is considered a significant contributor to the neuronal damage seen in conditions like Alzheimer's disease. researchgate.netmdpi.com Carotenoids have the ability to cross the blood-brain barrier and counteract oxidative stress by scavenging free radicals, which may help protect brain cells. researchgate.netmdpi.com

While much of the research has focused on carotenoids as a group, the findings suggest a potential neuroprotective role for this compound. researchgate.netexamine.com Studies have indicated that diets rich in carotenoids may help in preventing neurodegeneration and mitigating cognitive impairment associated with Alzheimer's disease. researchgate.net Although direct evidence specifically for this compound is still developing, its function as an antioxidant places it as a compound of interest in strategies aimed at slowing the progression of neurodegenerative processes. mdpi.com

Ocular Health and Disease Prevention

Age-Related Macular Degeneration (AMD)

The relationship between this compound and age-related macular degeneration (AMD) is complex and not fully elucidated. As an antioxidant, this compound is hypothesized to help protect the macula from oxidative damage, a key factor in the development of AMD. caringsunshine.com However, its specific role is less defined compared to other carotenoids like lutein and zeaxanthin, which are found in high concentrations in the retina. caringsunshine.comresearchgate.net

Some research has yielded conflicting results. One study in a Chinese population found that increased serum concentrations of this compound were associated with a protective effect against exudative (wet) AMD. arvojournals.org Conversely, the same study reported a 2.2-fold increased risk for early AMD with higher this compound levels. arvojournals.org Another prospective study following participants for two decades found that predicted plasma scores for this compound were associated with a 25% to 35% lower risk of advanced AMD when comparing the highest to the lowest quintiles. nih.gov Major clinical trials like the Age-Related Eye Disease Study (AREDS) did not specifically investigate this compound, focusing instead on beta-carotene, lutein, and zeaxanthin. caringsunshine.com Therefore, while there is a scientific basis for its potential role due to its antioxidant capacity, direct clinical evidence for this compound in AMD prevention remains limited and requires further investigation. caringsunshine.com

Diabetic Retinopathy

Research into the association between this compound and diabetic retinopathy has produced varied findings. Oxidative stress is a known contributor to the pathogenesis of diabetic retinopathy. arvojournals.orgnih.gov Antioxidants like carotenoids are therefore of interest for their potential protective effects.

A cross-sectional study conducted on a Chinese population observed that lower concentrations of this compound were present in the non-smoker group with diabetic retinopathy, suggesting a potential protective role. excelvite.com However, another community-based, cross-sectional study found that a higher concentration of pro-vitamin A carotenoids, a group that includes this compound, was associated with greater odds of having diabetic retinopathy after adjusting for risk factors. nih.gov The clinical evidence supporting the use of carotenoids in general for treating or preventing diabetic retinopathy is still considered limited, and they are not a standard part of therapy. caringsunshine.com

Cataract Formation

Oxidation of proteins in the lens is a primary factor in the formation of age-related cataracts. nih.govnih.gov This has led to the investigation of dietary antioxidants, including carotenoids, for their potential preventive capabilities. However, the available evidence does not strongly support a significant role for this compound in preventing cataract formation.

Diabetes Mellitus and Insulin Sensitivity

Epidemiological studies have suggested an inverse relationship between the intake of this compound and the risk of developing type 2 diabetes mellitus. Research analyzing data from the European Prospective Investigation into Cancer and Nutrition-Netherlands (EPIC-NL) study, which followed over 37,000 participants for a decade, found that the highest intakes of this compound were associated with a 15% reduction in diabetes risk. nutraingredients.comnih.gov Another prospective cohort study in Japan also found that individuals with the highest serum levels of this compound showed a significantly lower incidence of type 2 diabetes. diabetesincontrol.com

In addition to risk reduction, carotenoids may also play a role in improving insulin sensitivity. A study published in The Journal of Nutrition indicated that higher concentrations of carotenoids in the blood and adipose tissue are associated with more favorable metabolic characteristics, including improved insulin sensitivity in the liver and adipose tissue. nutrition.org While research continues, these findings point to a potential beneficial role for diets rich in this compound in the prevention and management of type 2 diabetes. mdpi.com

Table 2: Association of this compound Intake with Type 2 Diabetes Risk

Study Population Comparison Group Risk Reduction
EPIC-NL Study Highest vs. Lowest Intake 15% nutraingredients.com

Positive Association with Prevention and Amelioration of Type 2 Diabetes

Growing evidence from epidemiological studies suggests a beneficial relationship between the consumption of foods rich in this compound and a decreased risk of developing type 2 diabetes. The antioxidant properties of carotenoids are thought to play a role in mitigating the risk of diabetes nutraceuticalbusinessreview.com.

A notable investigation, the European Prospective Investigation into Cancer and Nutrition-Netherlands (EPIC-NL) study, which followed 37,846 participants for a decade, found that higher dietary intake of this compound was associated with a borderline significant reduced risk of type 2 diabetes nutraceuticalbusinessreview.com. Specifically, individuals in the highest quartile of this compound intake had a 15% lower risk of developing the condition compared to those in the lowest quartile excelvite.comfoodandnutritionresearch.net. This large-scale study, which recorded 915 new cases of type 2 diabetes, highlights the potential protective effect of diets abundant in this compound nutraceuticalbusinessreview.com.

Further supporting this association, a meta-analysis of prospective studies indicated that a higher dietary intake of this compound was linked to a lower risk of type 2 diabetes nih.gov. Similarly, a Japanese cohort study observed that individuals with higher serum concentrations of this compound had a significantly lower incidence of type 2 diabetes over a 7.8-year follow-up period foodandnutritionresearch.net.

While many studies point to this protective association, the broader context of dietary patterns is also crucial. Diets rich in fruits and vegetables, the primary sources of this compound, are consistently linked with better health outcomes, including a reduced risk of chronic diseases like type 2 diabetes.

Below is a summary of findings from a key study on this topic:

Study/AnalysisPopulationKey Finding
EPIC-NL Study37,846 healthy men and women in the NetherlandsA 15% reduction in type 2 diabetes risk for the highest intake of this compound versus the lowest. excelvite.comfoodandnutritionresearch.net
Japanese Cohort Study910 middle-aged and older Japanese participantsSignificantly lower incidence of type 2 diabetes in the group with the highest serum this compound levels. foodandnutritionresearch.net
Meta-analysisMultiple prospective studiesHigher dietary intake of this compound is associated with a lower risk of type 2 diabetes. nih.gov

Mental Health Outcomes

Inverse Association with Depressive Symptoms

Emerging research has identified a potential link between higher dietary intake of this compound and a lower risk of depressive symptoms. Several large-scale studies have observed this inverse association, suggesting a role for this carotenoid in mental well-being.

A cross-sectional study that analyzed data from 17,401 adults in the National Health and Nutrition Examination Survey (NHANES) from 2009 to 2016 found a significant inverse relationship between the intake of this compound and the prevalence of depressive symptoms nutraceuticalbusinessreview.comexcelvite.comfoodandnutritionresearch.net. After adjusting for various confounding factors, individuals in the highest quartile of this compound intake had a 29% lower odds of experiencing depressive symptoms compared to those in the lowest quartile foodandnutritionresearch.netcalnutritiongroup.com.

Another study focusing on postmenopausal women also reported that a higher dietary intake of this compound was negatively correlated with the prevalence of depression. This suggests that the potential benefits of this compound on mental health may extend across different demographic groups.

The proposed mechanisms behind this association are linked to the antioxidant and anti-inflammatory properties of carotenoids nutraceuticalbusinessreview.comexcelvite.com. Oxidative stress and inflammation are believed to play a role in the pathophysiology of depression. By combating these processes, this compound may exert a protective effect on the brain nutraceuticalbusinessreview.comexcelvite.com.

A meta-analysis of 12 observational studies further supports the link between several dietary carotenoids, including this compound, and a reduced risk of depressive symptoms nih.gov. The pooled results indicated a significant inverse association, reinforcing the potential importance of a carotenoid-rich diet for mental health nih.gov.

The table below summarizes the findings of a key study on the association between dietary carotenoid intake and depressive symptoms:

CarotenoidOdds Ratio (Highest vs. Lowest Intake Quartile) for Depressive Symptoms
This compound 0.71 foodandnutritionresearch.netcalnutritiongroup.com
Beta-carotene0.59 foodandnutritionresearch.netcalnutritiongroup.com
Beta-cryptoxanthin0.71 foodandnutritionresearch.netcalnutritiongroup.com
Lycopene0.66 foodandnutritionresearch.netcalnutritiongroup.com
Lutein with Zeaxanthin0.50 foodandnutritionresearch.netcalnutritiongroup.com
Total Carotenoids0.59 foodandnutritionresearch.netcalnutritiongroup.com

Advanced Analytical Methodologies for Alpha Carotene Assessment

Chromatographic Techniques

Chromatography is the cornerstone of carotenoid analysis, enabling the separation of alpha-carotene (B108777) from other pigments and isomers. Several advanced chromatographic techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and robust method for the analysis of this compound. lu.semdpi.com This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The DAD detector then measures the absorbance of the eluting compounds across a range of wavelengths, providing both quantitative data and spectral information that aids in identification. mdpi.com

The choice of stationary phase is critical for the effective separation of carotenoid isomers. While traditional C18 columns are used, C30 columns are often preferred for their superior ability to resolve structurally similar carotenes like this compound and its geometric isomers. mdpi.com The mobile phase typically consists of a mixture of organic solvents, such as methanol, acetonitrile, and methyl-tert butyl ether (MTBE), often in a gradient elution to optimize separation. scielo.br Detection of this compound is typically performed at its maximum absorption wavelength, which is around 444-445 nm. mdpi.com

Table 1: HPLC-DAD Parameters for this compound Analysis

Parameter Description
Stationary Phase (Column) YMC C30 (150 x 2.1 mm, 3 µm)

| Mobile Phase | A: Methanol with 1.5% ammonium acetate (98:2, v/v) B: MTBE/methanol/1.5% ammonium acetate (90:8:2, v/v/v) | | Detection Wavelength | 445 nm | | Typical Retention Time for this compound | Approximately 10-12 minutes | The data in this table is compiled from a study on carotenoid analysis in human serum and breast milk. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to faster analysis times and improved resolution. researchgate.netnih.gov For this compound analysis, this translates to shorter run times, often under 15 minutes, and better separation from other carotenoids, including its structural isomer, beta-carotene (B85742). researchgate.net

The enhanced resolving power of UHPLC is particularly advantageous for complex samples containing a wide array of carotenoids and their isomers. nih.gov A typical UHPLC method for carotenoids might employ a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and methanol mixtures. researchgate.net

Table 2: Comparison of HPLC and UHPLC for Carotenoid Analysis

Feature HPLC UHPLC
Column Particle Size 3-5 µm < 2 µm
Typical Analysis Time 30-40 minutes < 15 minutes
Resolution Good Excellent
Solvent Consumption Higher Lower

This table illustrates the general advantages of UHPLC over traditional HPLC for the analysis of carotenoids. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov This method is particularly useful for the unambiguous identification and quantification of this compound, especially at low concentrations in complex biological matrices. nih.gov

In LC-MS/MS analysis, after the chromatographic separation, the analyte is ionized, and a specific precursor ion corresponding to this compound (m/z 536.4) is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification. wikipedia.org Common ionization techniques for carotenoids include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). nih.gov

Table 3: LC-MS/MS Parameters for Carotenoid Analysis

Parameter Description
Ionization Technique Atmospheric Pressure Chemical Ionization (APCI)
Precursor Ion (m/z) for this compound 536.4
Example Product Ion (m/z) 444.3 (indicative for beta-carotene, similar fragmentation expected for this compound)
Scan Type Multiple Reaction Monitoring (MRM)

The precursor ion is based on the molecular weight of this compound. The product ion is an example based on a similar carotenoid and illustrates the principle of MRM. shimadzu.com

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. lu.se SFC offers several advantages for the analysis of non-polar compounds like this compound, including faster analysis times and reduced organic solvent consumption compared to HPLC. lu.se The properties of the supercritical fluid can be tuned by altering pressure and temperature, providing an additional level of control over the separation.

For the separation of carotenoids, modifiers such as methanol or ethanol are often added to the carbon dioxide mobile phase to increase its solvating power. researchgate.net Various stationary phases can be used in SFC, with columns such as 1-aminoanthracene (1-AA) showing good selectivity for carotenoid isomers. researchgate.net

Table 4: SFC Parameters for Carotenoid Separation

Parameter Description
Mobile Phase Supercritical CO2 with a methanol/ethanol modifier
Stationary Phase (Column) 1-aminoanthracene (1-AA)
Backpressure ~15.2 MPa
Column Temperature ~35 °C

These parameters are based on a study that successfully separated nine different carotenoids, including this compound. researchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate analysis of this compound is highly dependent on the efficiency of its extraction from the sample matrix. This is particularly challenging for complex matrices like food and biological tissues.

Supercritical Fluid Extraction (SFE) is a green and efficient technique for extracting this compound from various sample matrices. nih.govmdpi.com This method utilizes supercritical carbon dioxide, often with the addition of a co-solvent like ethanol, to selectively extract carotenoids. nih.gov The solvating power of the supercritical fluid can be manipulated by adjusting the temperature and pressure, allowing for optimized extraction conditions. mdpi.com

SFE offers several advantages over traditional solvent extraction methods, including reduced use of organic solvents, shorter extraction times, and the ability to obtain solvent-free extracts. nih.gov Optimized SFE conditions for carotenoid extraction from vegetable matrices often involve high pressures (e.g., 350 bar) and moderate temperatures (e.g., 59 °C) to ensure high recovery of this compound while minimizing degradation. nih.gov

Table 5: Optimized SFE Parameters for Carotenoid Extraction from Vegetable Waste

Parameter Value
Temperature 59 °C
Pressure 350 bar
CO2 Flow Rate 15 g/min
Co-solvent 15.5% (v/v) Ethanol
Extraction Time 30 minutes

These conditions were found to yield high recovery rates for this compound from various fruit and vegetable wastes. nih.gov

Pulsed Electric Field (PEF) Assisted Extraction

Pulsed Electric Field (PEF) technology is a non-thermal processing method that enhances the extraction of intracellular compounds like this compound by increasing the permeability of cell membranes. frontiersin.orgoup.com This technique involves applying short, high-voltage pulses to a material placed between two electrodes, which induces a phenomenon known as electroporation. frontiersin.orgfrontiersin.org

Research on PEF-assisted extraction of carotenoids from carrot, a primary source of this compound, has demonstrated its efficacy. Applying moderate electric field strengths can significantly increase the yield of carotenoids. For instance, studies have shown that increasing the electric field strength up to 1 kV cm⁻¹ enhances the extraction of carotenoids from carrot pomace. oup.com The application of PEF is considered a promising pretreatment that can facilitate the selective recovery of bioactive compounds while reducing processing time and energy consumption. frontiersin.orgmdpi.com

The effectiveness of PEF can be influenced by several parameters, including the electric field strength, frequency, and the total specific energy input. oup.comfrontiersin.org One study found that increasing the PEF frequency above 10 Hz at a constant field strength of 1 kV cm⁻¹ did not lead to further improvements in carotenoid extraction. oup.com Another investigation on whole carrots used five pulses at 3.5 kV cm⁻¹ to enhance the bioaccessibility of carotenoids in derived juices and purees. nih.gov

Table 1: Parameters for PEF-Assisted Extraction of Carotenoids

ParameterStudied Range/ValueMatrixObserved Effect on Carotenoid ExtractabilityReference
Electric Field Strength0.1–1 kV cm⁻¹Carrot PomaceSignificant increase in extraction up to 1 kV cm⁻¹ oup.com
Frequency5–75 HzCarrot PomaceNo improvement above 10 Hz at 1 kV cm⁻¹ oup.com
Electric Field Strength3.5 kV cm⁻¹ (5 pulses)Whole CarrotsEnhanced bioaccessibility in juices and purees nih.gov
Energy Input1–20 kJ/kgPlant TissuesInduces membrane permeabilization for compound recovery frontiersin.orgfrontiersin.org

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation technique that combines extraction and cleanup into a single step. researchgate.netagriculturejournals.cz This method is particularly advantageous for isolating unstable compounds like carotenoids from complex solid, semi-solid, or viscous samples, as it is mild, rapid, and requires significantly less solvent than traditional methods. researchgate.netagriculturejournals.cz

The MSPD process involves blending the sample with a solid support material, typically a bonded-phase sorbent like C18, in a mortar with a pestle. agriculturejournals.cz This action disrupts the sample matrix and disperses it over the surface of the sorbent. The resulting semi-dry material is then packed into a column, and the analytes of interest, including this compound, are eluted using appropriate solvents. agriculturejournals.cz

MSPD has been successfully employed for the extraction of carotenoids from various food matrices, such as spinach, maize flour, and kiwi. researchgate.netnih.gov The mild conditions of MSPD prevent the degradation and isomerization of carotenoids, which are sensitive to light, heat, and oxygen. nih.gov This technique has been shown to provide results equivalent to classical methods while reducing solvent consumption by up to 95% and time by 90%. researchgate.netagriculturejournals.cz The extraction procedure based on MSPD has demonstrated good recoveries for carotenoids, often exceeding 78% from maize flour and 60% from kiwi. nih.gov

Microscale Extraction Methods

To meet the demand for faster, more economical, and environmentally friendly analytical procedures, microscale extraction (MSE) methods have been developed for carotenoid analysis. scielo.brscielo.br These methods are particularly beneficial for laboratories that handle a large number of samples. scielo.br

An MSE method adapted for the analysis of carotenoids in vegetable matrices like carrots, pumpkin, and sweet potato has proven to be significantly faster than commonly used extractions. scielo.brscielo.br The procedure involves macerating a small sample amount (e.g., 100 mg) with acetone and celite, followed by centrifugation. scielo.br The supernatant is then partitioned with a petroleum ether solution to isolate the carotenoids. scielo.br This entire process can be completed in approximately 8 minutes per sample, which is an 84% reduction in time compared to conventional methods that can take up to 50 minutes. scielo.brscielo.br

Comparative studies have shown that the results obtained from MSE are equivalent to those from traditional, larger-scale extractions, confirming the efficiency and reliability of the microscale approach for quantifying this compound and other carotenoids. researchgate.net

Quantitative Analysis and Data Interpretation Strategies

The accurate quantification of this compound is predominantly achieved using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Modern HPLC methods, often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors, provide the specificity and sensitivity required for complex sample matrices. nih.govmdpi.com

A key component in the successful chromatographic separation of this compound from other carotenoids, particularly its isomer beta-carotene, is the choice of the stationary phase. C30 columns are highly recommended and widely used as they offer excellent selectivity for separating carotenoid isomers. nih.gov The mobile phase typically consists of a gradient mixture of solvents like methanol, acetonitrile, water, and methyl tert-butyl ether. nih.gov

For data interpretation, this compound is identified by comparing its retention time and UV-Vis absorption spectrum with those of a pure standard. scielo.brmdpi.com The characteristic absorption maxima for this compound in the visible range are used for its detection, typically around 450 nm. nih.gov Quantification is performed by creating a calibration curve using a certified standard of this compound. researchgate.net The peak area of the analyte in the sample is then used to calculate its concentration based on this curve. researchgate.net Method validation is crucial and involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates to ensure the accuracy and reliability of the results. nih.govmdpi.com

Table 2: HPLC Method Parameters for this compound Quantification

ParameterDescription/ValueReference
Chromatographic ColumnReversed-phase YMC C30 (e.g., 3 µm, 4.6 mm x 150 mm) nih.gov
Mobile PhaseGradient elution with Methanol, Acetonitrile, Water, and Methyl tert-butyl ether nih.gov
DetectionPhotodiode Array (PDA) at ~450 nm or Mass Spectrometry (MS) nih.govmdpi.com
IdentificationComparison of retention time and UV-Vis spectra with standards mdpi.com
Linear Range (Example)0.495–9.90 µg/mL nih.gov
Average Spike Recovery81.6%–93.3% in vegetables nih.gov

Application of Advanced Techniques in Biological Fluids and Tissues

Advanced analytical techniques, particularly HPLC, are essential for determining the concentration of this compound in human biological fluids and tissues. These measurements are vital for nutritional assessment and for studying the relationship between carotenoid status and health.

Methods have been developed and validated for the simultaneous identification and quantification of this compound along with other major carotenoids in human serum and breast milk using HPLC coupled with a diode array detector (HPLC-DAD). mdpi.com These methods utilize C30 columns for effective separation and can achieve quantification limits as low as 10 ng/mL in serum and 5 ng/mL in breast milk. mdpi.com The analysis of standard reference materials has proven the high degree of accuracy and precision of these methods. mdpi.com

Furthermore, research has demonstrated the presence of this compound in peripheral tissues, such as the cervical tissue. nih.gov Studies have employed HPLC with electrochemical detection to measure carotenoid concentrations in biopsied tissue samples. nih.gov A significant finding from this research is the strong positive correlation between plasma and cervical tissue concentrations of this compound (r = 0.91, P < 0.001), after adjusting for plasma cholesterol. nih.gov This suggests that plasma levels of this compound can serve as a reliable predictor of its concentration in tissues. nih.gov

Genetic Determinants of Alpha Carotene Status and Metabolism

Single Nucleotide Polymorphisms (SNPs) Influencing Alpha-Carotene (B108777) Levels

Genetic variations, particularly SNPs, in several key genes have been robustly associated with circulating concentrations of this compound. These polymorphisms can alter the function or expression of proteins critical to carotenoid metabolism.

The BCO1 gene encodes the enzyme β-carotene 15,15'-monooxygenase 1, which is a key player in vitamin A metabolism. genecards.orggeneticlifehacks.com This enzyme catalyzes the central cleavage of provitamin A carotenoids, including this compound, into retinal (vitamin A aldehyde). genecards.orgmdpi.comoup.com Genetic variants in BCO1 can affect the efficiency of this conversion process. geneticlifehacks.commdpi.com

A notable SNP, rs6564851 , located near the BCO1 gene, has been consistently associated with carotenoid levels in multiple genome-wide association studies. frontiersin.orgnih.gov Individuals carrying the G allele of this SNP tend to have higher plasma concentrations of both beta-carotene (B85742) and this compound. genecards.orgnih.govsnpedia.com This association is attributed to a decreased conversion efficiency of the BCO1 enzyme, leading to an accumulation of its substrates, including this compound, in the bloodstream. mdpi.com One meta-analysis reported a highly significant association between the G allele at rs6564851 and higher this compound levels (p = 0.0001). genecards.orgnih.gov Conversely, this same allele is associated with lower levels of non-provitamin A carotenoids like lutein (B1675518) and zeaxanthin. nih.gov

Other SNPs in BCO1, such as rs6420424 , have also been reported to result in higher plasma β-carotene concentrations due to reduced BCO1 conversion efficiency, which may also influence this compound levels. mdpi.com

Table 1: Key SNPs in the BCO1 Gene Associated with this compound Levels

SNP IDGeneAllele EffectImpact on this compoundReference(s)
rs6564851BCO1'G' allele associated with lower enzyme efficiencyHigher plasma levels nih.gov, genecards.org, snpedia.com
rs6420424BCO1'A' allele associated with lower enzyme efficiencyHigher plasma levels mdpi.com

The Scavenger Receptor Class B Type 1 (SR-BI), encoded by the SCARB1 gene, is a crucial membrane protein that facilitates the uptake of various lipids, including carotenoids, into intestinal cells. oregonstate.edumdpi.comresearchgate.net It is considered a key transporter for the intestinal absorption of this compound. researchgate.netresearchgate.net

Genetic variations in SCARB1 can modulate plasma concentrations of provitamin A carotenoids. researchgate.netnih.gov While the direct association between specific SCARB1 SNPs and this compound levels is part of a complex picture, studies have shown that variations in this gene are linked to differences in blood concentrations of carotenoids. mdpi.commdpi.com The regulatory axis involving the transcription factor ISX (Intestine-Specific Homeobox) can suppress SCARB1 expression, thereby controlling carotenoid absorption in response to vitamin A status, adding another layer of complexity to how SCARB1 variants might function. oup.com Although some studies did not find an association between the specific SCARB1 SNPs they genotyped and beta-carotene response, the receptor's established role in uptake suggests its genetic variants are important for carotenoid status. researchgate.netdoi.org

The Cluster of Differentiation 36 (CD36) gene encodes a scavenger receptor protein that is also involved in the intestinal uptake of carotenoids, including this compound. researchgate.netnih.gov Like SR-BI, CD36 facilitates the transport of these fat-soluble molecules across the cell membrane of enterocytes. nih.govfrontiersin.org

Studies have identified associations between SNPs in the CD36 gene and plasma this compound concentrations. For instance, the FINGEN (Fish Oil intervention and Genotype) study found that three CD36 SNPs were associated with plasma this compound levels. researchgate.net A specific haplotype composed of five CD36 SNPs (rs1984112, rs1761667, rs1527479, rs1527483, rs13230419) was linked to approximately 12% higher plasma this compound concentrations compared to the most common haplotype. researchgate.net Another study noted an association between the SNP rs1527483 and plasma this compound in a haplotype model. nih.gov

The Apolipoprotein A5 (APOA5) gene encodes a protein that plays a significant role in triglyceride metabolism, which is intrinsically linked to the transport of fat-soluble compounds like carotenoids. researchgate.netresearchgate.net While primarily studied for its effects on lipids and alpha-tocopherol (B171835) (vitamin E), its influence on lipoprotein metabolism has indirect consequences for carotenoid transport. nih.govoup.com

One study identified an SNP, rs12272004 , in linkage disequilibrium with a variant in the APOA5 gene, that was strongly associated with alpha-tocopherol levels. nih.govresearchgate.net The researchers noted that this association was significantly weakened after adjusting for triglyceride levels, suggesting the gene's effect is mediated through its impact on circulating lipids. nih.govresearchgate.net Given that carotenoids are transported in the blood via lipoproteins, genetic variants like those in APOA5 that alter lipoprotein metabolism can consequently influence plasma this compound concentrations.

Table 2: Overview of Genes and SNPs Influencing this compound Status

GeneProtein FunctionAssociated SNP(s) / HaplotypeEffect on this compoundReference(s)
BCO1Cleavage of provitamin A carotenoids to retinalrs6564851'G' allele leads to higher plasma levels nih.gov, snpedia.com
SCARB1Intestinal uptake of carotenoidsGene variants modulate plasma carotenoid concentrationsAffects absorption efficiency researchgate.net, nih.gov
CD36Intestinal uptake of carotenoidsHaplotype (rs1984112, rs1761667, rs1527479, rs1527483, rs13230419)Haplotype associated with higher plasma levels researchgate.net
APOA5Regulation of triglyceride and lipoprotein metabolismrs12272004 (indirectly via lipid transport)Variants may influence transport via effects on lipoproteins nih.gov, researchgate.net

Impact of Genetic Variation on this compound Absorption, Transport, and Tissue Accumulation

Genetic polymorphisms exert their influence on this compound status by modifying the key physiological processes of absorption, transport, and tissue accumulation.

Absorption: The intestinal absorption of this compound is a multi-step process that is not passive. tandfonline.com It relies on transporter proteins embedded in the apical membrane of enterocytes. Genetic variants in the SCARB1 and CD36 genes can alter the expression or function of the SR-BI and CD36 proteins, respectively, thereby increasing or decreasing the efficiency of this compound uptake from the gut. oregonstate.eduresearchgate.net

Metabolism and Transport: Following absorption, a portion of this compound is cleaved into retinal by the BCO1 enzyme within the enterocyte. mdpi.com SNPs in the BCO1 gene that reduce the enzyme's activity lead to less cleavage, resulting in more intact this compound being packaged into chylomicrons and released into the bloodstream, thus elevating plasma levels. mdpi.comnih.gov The transport of this compound in the circulation is dependent on lipoproteins. Therefore, genetic variations in genes like APOA5 that control lipoprotein metabolism can indirectly affect how this compound is distributed throughout the body and delivered to tissues. researchgate.netcambridge.org

Tissue Accumulation: The uptake of this compound from lipoproteins into peripheral tissues is also likely mediated by receptors such as SR-BI and CD36, which are expressed in various tissues beyond the intestine. nih.govfrontiersin.org Thus, genetic variants affecting these receptors could influence not only intestinal absorption but also the accumulation of this compound in tissues like the liver, adipose, and skin.

Ancestry-Related Variability in Carotenoid Disposition

The influence of genetics on this compound status is not uniform across all human populations. Significant variability related to genetic ancestry has been observed in carotenoid disposition. nih.govmedrxiv.org

Studies have shown that the heritability of plasma carotenoid concentrations can differ among various ethnic groups. medrxiv.orgresearchgate.net For instance, plasma this compound has been found to be highly heritable in Mexican American children (h² = 0.81). medrxiv.orgnih.gov This finding was replicated in a multi-ancestral cohort where individuals of admixed Amerindian (Hispanic) ancestry showed high heritability for nearly all plasma carotenoid subspecies, including this compound (h² = 0.85). nih.gov

Furthermore, the frequencies of key SNPs that influence this compound metabolism can vary significantly between populations of different ancestries. For example, the allele frequencies for BCO1 variants associated with lower conversion activity are highest among individuals of European ancestry, particularly Finnish populations, and lower in those of African ancestry. frontiersin.org This suggests that individuals of European descent may, on average, be less efficient at converting provitamin A carotenoids into vitamin A compared to other groups. frontiersin.org These ancestry-related differences in allele frequencies and heritability underscore the importance of including diverse populations in genetic studies to fully understand the determinants of this compound status. nih.govresearchgate.net

Interactions of Alpha Carotene with Other Carotenoids and Nutrients

Interactions Affecting Absorption and Bioavailability of Alpha-Carotene (B108777) and Other Carotenoids

The journey of this compound from food to the bloodstream is a complex process influenced by what it is consumed with. Both competitive and synergistic or antagonistic interactions with other carotenoids can significantly impact how much this compound the body can ultimately use.

The absorption of carotenoids is a multifaceted process involving their release from the food matrix, incorporation into mixed micelles, and uptake by intestinal cells. oregonstate.eduresearchgate.net When multiple carotenoids are present, they vie for the same absorption pathways, which can diminish the bioavailability of each.

This compound's absorption is particularly susceptible to competition from beta-carotene (B85742) due to their structural similarities. mdpi.com Both are hydrocarbon carotenoids and utilize shared transport mechanisms, such as the Scavenger Receptor Class B Type I (SR-BI) protein, for uptake into intestinal cells. oregonstate.eduwikipedia.orgmdpi.com Research has demonstrated that high concentrations of beta-carotene can inhibit the absorption of this compound. mdpi.comhogrefe.comnih.gov This competition occurs at several stages, including incorporation into micelles and transport across the intestinal wall. nih.gov Some studies in Caco-2 cells, a model for the human intestinal lining, have shown that increasing concentrations of beta-carotene significantly reduce the uptake of this compound. nih.gov

Interactions are not limited to beta-carotene. Other carotenoids, such as lutein (B1675518), also compete for absorption. nih.govrestorativemedicine.orgresearchgate.net Studies have shown that lutein can reduce the absorption of beta-carotene, and similar competitive dynamics are expected with this compound. nih.govrestorativemedicine.org The degree of this competition is dependent on the relative amounts of the different carotenoids in a meal. hogrefe.com

Interestingly, some studies suggest that the bioavailability of this compound and β-cryptoxanthin from foods may be significantly higher than that of beta-carotene. mdpi.comnih.govnih.gov This suggests that while competition exists, other factors related to the food matrix or specific transport efficiencies might play a more dominant role. mdpi.comnih.govnih.gov

Table 1: Competitive Interactions in Carotenoid Absorption

Interacting Carotenoid Effect on this compound Absorption Mechanism of Interaction
Beta-carotene Can be significantly reduced, especially with high beta-carotene intake. nih.gov Competition for incorporation into micelles and for uptake by intestinal transporters like SR-BI. oregonstate.edunih.gov
Lutein Likely reduced, based on observed interactions with beta-carotene. nih.govrestorativemedicine.org Competition for shared absorption pathways. nih.govrestorativemedicine.org
Lycopene (B16060) Evidence is less direct for this compound, but competition with beta-carotene is known. nih.gov Competition for incorporation into micelles. nih.gov

Beyond the gut, carotenoids can interact in ways that either enhance or inhibit their biological effects.

Synergistic Effects: A combination of different carotenoids may offer broader antioxidant protection than a single compound alone. researchgate.netfrontiersin.org This is because individual carotenoids have different efficiencies in quenching reactive oxygen species in various cellular environments. researchgate.net For instance, lycopene is a potent quencher of singlet oxygen, while beta-carotene is more effective at lower oxygen pressures. researchgate.net A mixture including this compound could therefore provide a more comprehensive defense against oxidative stress. researchgate.netfrontiersin.org Studies have shown that combinations of carotenoids, such as lycopene and lutein, can have synergistic antioxidant effects. researchgate.net

Antagonistic Effects: Conversely, high concentrations of one carotenoid can interfere with the function of another. High-dose supplementation with beta-carotene, for example, has been shown to decrease blood levels of lutein. restorativemedicine.org This antagonism can occur at the level of transport within lipoproteins and uptake into tissues. nih.gov While specific research on this compound is less abundant, it is plausible that high levels of other carotenoids could antagonize its biological activities through similar mechanisms. nih.gov

Influence of Other Antioxidants (e.g., Vitamin C, Vitamin E) on this compound Efficacy

This compound functions within a complex antioxidant network in the body, where its efficacy is bolstered by other antioxidants, notably vitamin C and vitamin E. corconinternational.com This network relies on the regeneration of antioxidants after they have neutralized a free radical.

Vitamin E (alpha-tocopherol), being lipid-soluble, is particularly crucial for protecting carotenoids like this compound from oxidative damage within cell membranes and lipoproteins. researchgate.netijomeh.eu In turn, carotenoids can help protect vitamin E from oxidation. ijomeh.eu When this compound neutralizes a free radical, it becomes a radical itself. Vitamin E can then donate a hydrogen atom to regenerate the this compound molecule. researchgate.net

Table 2: Synergistic Antioxidant Interactions

Interacting Antioxidant Role in Relation to this compound Outcome
Vitamin E (Alpha-tocopherol) Directly regenerates oxidized this compound in lipid environments. researchgate.net Preserves this compound's antioxidant capacity.
Vitamin C (Ascorbic Acid) Regenerates oxidized Vitamin E. researchgate.netmdpi.com Indirectly supports this compound's function by maintaining Vitamin E levels.

Impact of Micronutrient Status (e.g., Zinc, Protein) on this compound Metabolism

The body's ability to metabolize and utilize this compound, especially for its provitamin A activity, is dependent on the adequate status of other key nutrients, particularly zinc and protein.

Zinc: This essential mineral is a critical cofactor for the enzyme β-carotene 15,15'-oxygenase (BCO1), which is responsible for cleaving provitamin A carotenoids like this compound into retinal (a form of vitamin A). mytransformationwellness.comresearchgate.net A deficiency in zinc can impair the function of this enzyme, thereby reducing the conversion of this compound into its active vitamin A form. mytransformationwellness.comnih.govsemanticscholar.orghogrefe.com Therefore, to fully benefit from the provitamin A potential of this compound, sufficient zinc levels are necessary. researchgate.net

Protein: Adequate protein status is crucial for several aspects of this compound metabolism. Protein deficiency can lead to:

Impaired Absorption: Severe protein malnutrition can impair the absorption of all lipids, including carotenoids, from the gut. hogrefe.com

Reduced Transport: The synthesis of retinol-binding protein (RBP), which is necessary to transport vitamin A from the liver to other tissues, is dependent on protein status. acs.orgfao.orgcambridge.org If protein deficiency limits RBP synthesis, the vitamin A derived from this compound cannot be effectively mobilized and utilized by the body. acs.orgfao.org

Altered Metabolism: Animal studies suggest that protein deficiency can reduce the conversion of beta-carotene to retinol, a process that is likely similar for this compound. hogrefe.comcgiar.org Chronic vitamin A deficiency itself has been shown to increase protein breakdown. nih.gov

Future Directions and Research Gaps in Alpha Carotene Studies

Elucidation of Specific Molecular Mechanisms in Vivo

A primary research gap is the detailed understanding of α-carotene's molecular mechanisms of action within a living organism. While its antioxidant properties are recognized, the specific pathways through which it and its metabolites exert their effects remain largely to be detailed. researchgate.netijnrd.org Future research should prioritize:

Identifying Downstream Targets: Studies are needed to identify the specific genes, proteins, and signaling pathways that are directly influenced by α-carotene and its derivatives. researchgate.net This includes investigating its interactions with transcription factors like nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are crucial in managing inflammation and oxidative stress. researchgate.net

Investigating Receptor Interactions: The interaction of α-carotene metabolites with nuclear receptors, such as the retinoic acid receptor/retinoid X receptor (RAR/RXR) and peroxisome proliferator-activated receptors (PPARs), needs further exploration to understand its role in immune function and cellular differentiation. researchgate.net

Differentiating from Beta-Carotene (B85742): Although chemically similar to β-carotene, some studies suggest α-carotene may possess more potent biological activity in certain contexts. nutraingredients-usa.commdpi.com For instance, research has indicated that α-carotene might be more effective than β-carotene in inhibiting the proliferation of human neuroblastoma cells and may have a stronger association with a decreased risk of certain cancers. mdpi.com Direct comparative studies are essential to delineate the unique and overlapping mechanisms of these two important carotenoids.

Understanding Metabolite Bioactivity: It is crucial to distinguish the health effects of the parent α-carotene compound from its various metabolites, including apocarotenoids. imrpress.com Research is needed to understand how the body metabolizes α-carotene and which of these resulting compounds are responsible for the observed health benefits. mdpi.com

Exploration of Alpha-Carotene's Role in Emerging Disease Areas

While much of the research on α-carotene has focused on its association with reduced risk for certain cancers and cardiovascular disease, its potential role in other emerging health areas warrants investigation. nutraingredients-usa.comnumberanalytics.comnih.govlatimes.com

Cognitive Function: There is emerging evidence linking higher circulating levels of α-carotene with better cognitive function. nih.gov Further prospective studies and clinical trials are needed to confirm this association and to understand the mechanisms by which α-carotene may protect against cognitive decline and neurodegenerative diseases. nih.gov

Immune-Related and Inflammatory Conditions: Given its potential to modulate immune responses and inflammation, the role of α-carotene in conditions like asthma and its impact on inflammatory mediators post-injury should be a focus of future research. pnfs.or.kr For example, lower serum α-carotene levels have been observed in asthmatic children compared to healthy controls. pnfs.or.kr

Metabolic Diseases: The association between carotenoid intake and a reduced risk of type 2 diabetes has been noted. imrpress.com Specific research into the role of α-carotene in metabolic health, including its influence on lipid metabolism and its potential to mitigate conditions like non-alcoholic fatty liver disease (NAFLD), is a promising avenue. researchgate.net Currently, there is a lack of experimental studies supplementing with α-carotene in animal models of NAFLD. researchgate.net

Muscle Strength and Sarcopenia: A study of older adults found a positive association between serum α-carotene levels and muscle strength, suggesting a potential role in combating age-related muscle decline. mdpi.com Longitudinal studies are required to confirm this finding and explore the underlying mechanisms. mdpi.com

Integration of Multi-Omics Approaches in Carotenoid Research

To gain a comprehensive understanding of the complex interactions between α-carotene, genetics, and metabolic outcomes, the integration of multi-omics technologies is essential. karger.com This approach allows for a more holistic view of the interactive molecular systems at play. researchgate.net

Systems Biology Perspective: Moving beyond single-omics studies, which provide a fragmented view, multi-omics approaches can combine data from genomics, transcriptomics, proteomics, and metabolomics. karger.comagronomyjournals.com This integration can reveal how α-carotene influences biological processes across multiple levels, from gene expression to protein function and metabolite production. agronomyjournals.com

Identifying Biomarkers: Weighted gene correlation network analysis (WGCNA) and other systems biology tools can be used to identify modules of co-expressed genes and hub genes that are related to α-carotene status and specific health outcomes, such as lipid profiles. karger.comresearchgate.net This can lead to the discovery of novel biomarkers for assessing an individual's response to α-carotene intake.

Understanding Gene-Nutrient Interactions: Multi-omics can help elucidate how genetic variations influence an individual's ability to absorb, metabolize, and utilize α-carotene. researchgate.net This knowledge is fundamental for developing more precise and effective nutritional recommendations.

Development of Personalized Nutrition Strategies Based on This compound (B108777) Status

The ultimate goal of this research is to translate scientific findings into actionable dietary recommendations. Future efforts should focus on developing personalized nutrition strategies that consider an individual's unique characteristics.

Moving Beyond "One-Size-Fits-All": Research has shown that individual responses to nutrient intake can vary significantly due to genetic and metabolic differences. nih.gov Personalized nutrition aims to move away from general dietary guidelines towards recommendations tailored to an individual's specific needs.

Integrating Diverse Data: The development of effective personalized nutrition will require the integration of multi-omics data with information on an individual's lifestyle, dietary patterns, and health status. researchgate.net Advanced computational tools and machine learning algorithms will be essential for analyzing this complex data and generating customized dietary advice. researchgate.net

Focus on Food-Based Approaches: While supplements have been studied, there is a need to better understand the effects of α-carotene within the complex matrix of whole foods. nih.gov Future research should continue to investigate the benefits of consuming α-carotene from dietary sources like carrots, pumpkin, and dark green vegetables. latimes.com

Table of Research Directions and Gaps in this compound Studies

Main Area Specific Focus Key Research Questions Potential Impact
Molecular Mechanisms Elucidation of in vivo pathways What are the specific downstream gene and protein targets of α-carotene? How does it interact with nuclear receptors? What are the distinct mechanisms compared to β-carotene? Deeper understanding of biological function, identification of therapeutic targets.
Emerging Disease Areas Cognitive Function, Inflammatory Conditions, Metabolic Diseases Does α-carotene protect against cognitive decline? Can it modulate inflammatory diseases like asthma? What is its role in preventing metabolic syndrome and NAFLD? Expansion of preventive and therapeutic applications for α-carotene.
Multi-Omics Integration Systems biology approaches How does α-carotene influence the interplay between the genome, transcriptome, proteome, and metabolome? What are the key gene-nutrient interactions? Identification of novel biomarkers and a holistic understanding of α-carotene's effects.
Personalized Nutrition Tailored dietary strategies How do genetic and microbiome variations affect an individual's response to α-carotene? How can we integrate multi-omics data to create personalized dietary recommendations? More effective and precise dietary guidance for disease prevention and health optimization.

Q & A

Basic: What validated methodologies are recommended for quantifying alpha-carotene in biological matrices, and how can extraction efficiency be optimized?

This compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors. Key steps include:

  • Sample preparation : Homogenize tissues in inert atmospheres to prevent oxidation. Use solvents like hexane or acetone for lipid extraction .
  • Storage : Preserve samples at -80°C in liquid nitrogen to stabilize labile carotenoids .
  • Calibration : Include internal standards (e.g., β-apo-8′-carotenal) to correct for matrix effects and recovery variability .
    Method optimization should involve spike-and-recovery experiments to validate extraction efficiency across different matrices (serum, plant tissues).

Basic: What factors influence this compound bioavailability in human intervention studies, and how are these controlled experimentally?

Bioavailability is modulated by:

  • Dietary context : Co-consumption with lipids enhances absorption; use standardized meals in trials to control fat intake.
  • Genetic polymorphisms : Screen participants for variants in BCMO1 (beta-carotene monooxygenase 1) to account for metabolic variability .
  • Dose timing : Administer this compound in divided doses to mimic physiological intake patterns.
    Blinding and placebo controls (e.g., using cellulose capsules indistinguishable from active supplements) mitigate confounding .

Advanced: How can researchers design longitudinal studies to assess this compound’s role in chronic disease prevention while addressing confounding variables?

  • Cohort selection : Stratify by smoking status, asbestos exposure, or genetic risk factors (e.g., NQO1 polymorphisms linked to oxidative stress) to isolate this compound effects .
  • Endpoint selection : Use composite endpoints (e.g., lung cancer incidence + cardiovascular mortality) to capture multifactorial outcomes, as in the Beta Carotene and Retinol Efficacy Trial (CARET) design .
  • Adjustment models : Apply Cox proportional hazards regression with time-dependent covariates to account for lifestyle changes during follow-up .

Advanced: How should contradictory findings on this compound’s pro-oxidant effects (e.g., increased lung cancer risk in smokers) inform experimental hypotheses?

  • Mechanistic studies : Use in vitro models with bronchial epithelial cells to test this compound’s redox behavior under high oxidative stress (e.g., simulated cigarette smoke exposure) .
  • Dose-response analysis : Evaluate nonlinear effects via segmented regression, as adverse outcomes in trials like the Alpha-Tocopherol, Beta-Carotene (ATBC) Study occurred at supranutritional doses (20–30 mg/day) .
  • Synergistic interactions : Test combinations with tocopherols to determine if antioxidant synergy mitigates pro-oxidant risks .

Advanced: What statistical approaches are robust for analyzing nonlinear relationships between this compound intake and health outcomes?

  • Fractional polynomial models : Capture U-shaped or threshold effects observed in epidemiological data.
  • Mendelian randomization : Leverage genetic variants as instrumental variables to infer causality, reducing residual confounding .
  • Meta-regression : Pool data from trials with varying dosages to identify inflection points where benefits plateau or reverse .

Basic: How do researchers standardize this compound dosing in preclinical models to ensure translational relevance?

  • Equivalence scaling : Convert human doses (mg/kg) to rodent equivalents using body surface area normalization.
  • Vehicle selection : Use emulsifiers like Tween-80 to enhance solubility in animal feed .
  • Tissue sampling : Measure liver and adipose tissue concentrations to account for storage differences between species.

Advanced: What experimental designs differentiate this compound’s direct antioxidant effects from indirect genomic regulation?

  • Knockout models : Use Bcmo1⁻/⁻ mice to isolate non-retinoid pathways .
  • Transcriptomic profiling : Apply RNA sequencing to identify Nrf2-independent pathways modulated by this compound in oxidative stress models.
  • Isotope tracing : Administer ¹³C-labeled this compound to track incorporation into lipid membranes versus metabolic byproducts .

Basic: How are stability and isomerization of this compound managed during analytical workflows?

  • Light/temperature control : Perform extractions under dim red light and refrigerated centrifuges to prevent cis-isomer formation .
  • Chromatographic parameters : Use C30 columns and isocratic elution with methanol/MTBE gradients to resolve α- and β-carotene isomers .
  • Quality checks : Include reference materials (e.g., NIST SRM 968e) for inter-laboratory validation .

Advanced: How can multi-omics integration clarify this compound’s role in metabolic networks?

  • Metabolomic correlation : Pair LC-MS carotenoid profiles with lipidomics data to identify associations with LDL oxidation markers.
  • Microbiome interactions : Test fecal microbiota transplants in gnotobiotic models to assess gut microbial conversion efficiency .
  • Epigenetic assays : Perform ChIP-seq for histone acetylation changes in carotenoid-rich diets to explore non-antioxidant mechanisms.

Basic: What ethical and practical criteria (e.g., FINER framework) should guide this compound trial design?

  • Feasibility : Ensure recruitment targets are achievable; the ATBC trial required 29,133 participants for adequate power .
  • Novelty : Address gaps, such as this compound’s role in non-smoking populations.
  • Ethics : Pre-screen high-risk groups (e.g., heavy smokers) for informed consent on potential adverse outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.